SJF620
Description
Properties
Molecular Formula |
C41H44N8O7 |
|---|---|
Molecular Weight |
760.8 g/mol |
IUPAC Name |
3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C41H44N8O7/c42-38-36-37(27-6-8-31(9-7-27)56-30-4-2-1-3-5-30)46-49(39(36)44-26-43-38)29-14-16-47(17-15-29)18-19-53-20-21-54-22-23-55-32-10-11-33-28(24-32)25-48(41(33)52)34-12-13-35(50)45-40(34)51/h1-11,24,26,29,34H,12-23,25H2,(H2,42,43,44)(H,45,50,51) |
InChI Key |
UJJYPBWMGIPXOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCOCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SJF620; SJF-620; SJF 620 |
Origin of Product |
United States |
Foundational & Exploratory
SJF620: A Technical Guide to its Mechanism of Action for BTK Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of SJF620, a potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in B-cell development and signaling, making it a key target in the treatment of various B-cell malignancies and autoimmune diseases.[1][2][3][4] this compound was developed to overcome the pharmacokinetic limitations of its predecessor, MT802, offering a promising therapeutic profile for in vivo applications.[1][2][3]
Core Mechanism: Targeted Protein Degradation
This compound operates through the PROTAC mechanism, a novel therapeutic strategy that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins.[2][3] Unlike traditional inhibitors that merely block the function of a protein, PROTACs induce its complete degradation.
This compound is a heterobifunctional molecule comprising three key components:
-
A BTK-binding ligand: This "warhead" specifically recognizes and binds to Bruton's Tyrosine Kinase.
-
An E3 ligase-recruiting ligand: this compound incorporates a lenalidomide analog that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][5][6]
-
A flexible linker: This connects the BTK-binding and E3 ligase-recruiting ligands, enabling the formation of a stable ternary complex.
The formation of this ternary complex (this compound-BTK-CRBN) brings BTK into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BTK into smaller peptides.[2][3] The this compound molecule is then released and can catalyze further rounds of BTK degradation.
Signaling Pathway of this compound-Mediated BTK Degradation
Caption: this compound facilitates the formation of a ternary complex, leading to BTK ubiquitination and proteasomal degradation.
Quantitative Data
This compound demonstrates potent and efficient degradation of BTK in cellular assays. Its improved pharmacokinetic profile makes it a more suitable candidate for in vivo studies compared to earlier generation BTK degraders like MT802.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | NAMALWA | 7.9 nM | [5][6][7] |
| Dₘₐₓ | NAMALWA | >95% | [7] |
| Pharmacokinetic Parameter | Species | Dose | Value | Reference |
| Half-life (t₁/₂) | Mice | 1 mg/kg (i.v.) | 1.64 h | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blot for BTK Degradation
This protocol is used to quantify the extent of BTK protein degradation in cells treated with this compound.
1. Cell Culture and Treatment:
- Culture NAMALWA (Burkitt's lymphoma) cells in appropriate media and conditions.
- Seed cells at a desired density in multi-well plates.
- Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
2. Cell Lysis:
- Harvest cells by centrifugation.
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts for each sample and prepare with Laemmli sample buffer.
- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against BTK overnight at 4°C.
- Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the BTK band intensity to the corresponding loading control band intensity.
- Calculate the percentage of BTK degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the log of the this compound concentration to determine the DC₅₀ value.
Experimental Workflow for Assessing BTK Degradation
Caption: A typical experimental workflow for quantifying this compound-mediated BTK degradation using Western blotting.
Logical Relationship of the PROTAC Mechanism
Caption: The logical progression of events from this compound administration to the degradation of BTK.
Conclusion
This compound is a potent and effective BTK-degrading PROTAC with a significantly improved pharmacokinetic profile over its predecessors.[1][2][3] Its mechanism of action, centered on the recruitment of the CRBN E3 ligase to induce proteasomal degradation of BTK, represents a promising strategy for the treatment of B-cell malignancies and other diseases driven by aberrant BTK signaling. The data and protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working with or interested in this class of targeted protein degraders.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
SJF620: A Technical Guide to a Potent BTK Degrader for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SJF620, a heterobifunctional degrader that specifically targets Bruton's Tyrosine Kinase (BTK) for degradation. This compound represents a significant advancement in the field of targeted protein degradation, offering a potent and pharmacokinetically optimized tool for researchers studying BTK-driven pathologies and for the development of novel therapeutics. This guide details the mechanism of action of this compound, presents key quantitative data, and provides detailed experimental protocols for its characterization.
Core Concept: Targeted Protein Degradation and the Role of this compound
Targeted protein degradation is a therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[1] Unlike traditional inhibitors that block a protein's function, degraders physically remove the protein from the cellular environment. This is achieved through the use of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[1]
This compound is a PROTAC designed to target Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[2] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime target for therapeutic intervention.[2] this compound consists of three key components: a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[3][4] By simultaneously binding to both BTK and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[2]
A key advantage of this compound is its improved pharmacokinetic profile compared to its predecessor, MT802, making it more suitable for in vivo studies.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and pharmacokinetic properties of this compound.
Table 1: In Vitro Degradation Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | NAMALWA (Burkitt's Lymphoma) | 7.9 nM | [3][4] |
| Dmax | NAMALWA (Burkitt's Lymphoma) | >95% | [5] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Dose | Route of Administration | Value | Reference |
| Half-life (t1/2) | 1 mg/kg | Intravenous (i.v.) | 1.64 h | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound-mediated BTK degradation.
Caption: Workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of the BTK-binding warhead and the CRBN-recruiting ligand, followed by their conjugation via a linker. A detailed synthetic scheme can be found in the work by Jaime-Figueroa et al. (2020).[2] The general steps involve the alkylation of a 5-hydroxy-iso-indolinone derivative with a linker precursor, followed by condensation with the BTK warhead and a final cyclization step to yield this compound.[2]
In Vitro BTK Degradation Assay in NAMALWA Cells
This protocol describes the determination of the half-maximal degradation concentration (DC50) of this compound in the NAMALWA Burkitt's lymphoma cell line.
Materials:
-
NAMALWA cells (ATCC® CRL-1432™)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BTK and Mouse anti-GAPDH (or other suitable loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Culture NAMALWA cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed NAMALWA cells in a 6-well plate at a density of 1 x 106 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS and then lyse the cells with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK band intensity to the loading control. Plot the percentage of BTK remaining versus the log concentration of this compound and fit the data to a dose-response curve to determine the DC50 value.
CRBN Binding Assay (HTRF)
This protocol describes a competitive binding assay to confirm the interaction of this compound with Cereblon using Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Materials:
-
HTRF Cereblon Binding Kit (e.g., from Revvity) containing:
-
GST-tagged human Cereblon protein
-
Anti-GST antibody labeled with Europium cryptate (donor)
-
Thalidomide-Red labeled with XL665 (acceptor)
-
-
This compound
-
Assay buffer
-
384-well low volume white plate
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Plate Preparation: Dispense the this compound dilutions and controls (e.g., unlabeled thalidomide as a positive control, buffer as a negative control) into the wells of the 384-well plate.
-
Reagent Addition:
-
Add the GST-tagged Cereblon protein to each well and incubate briefly.
-
Add the pre-mixed HTRF reagents (anti-GST-Europium cryptate and Thalidomide-Red) to all wells.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1-2 hours), protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). Plot the HTRF ratio against the log concentration of this compound to generate a competition curve and determine the IC50 value.
Mouse Pharmacokinetic (PK) Study
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of this compound in mice following intravenous administration.
Materials:
-
Male or female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old
-
This compound formulation for intravenous injection (e.g., dissolved in a suitable vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Syringes and needles for dosing
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the study.
-
Dosing: Administer this compound to the mice via a single intravenous injection (e.g., into the tail vein) at a specific dose (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via retro-orbital bleeding or from the tail vein.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.
-
Extract this compound from the plasma samples (e.g., by protein precipitation with acetonitrile).
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Construct a calibration curve to determine the concentration of this compound in the unknown samples.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and calculate key PK parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC).
-
In Vivo Efficacy Study in a Lymphoma Xenograft Model
This protocol describes a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model of lymphoma.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
NAMALWA cells
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest NAMALWA cells and resuspend them in a mixture of PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5-10 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and vehicle control groups.
-
-
Treatment:
-
Administer this compound or the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily by oral gavage or intraperitoneal injection).
-
-
Efficacy Assessment:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm BTK degradation).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
This technical guide provides a foundational understanding of this compound and the experimental approaches for its characterization. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental needs.
References
- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. chempartner.com [chempartner.com]
The SJF620-BTK-Cereblon Ternary Complex: A Technical Guide to a Promising BTK Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SJF620 is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor signaling pathway and a validated therapeutic target in various B-cell malignancies.[1][2][3] Developed as a successor to the earlier BTK degrader MT802, this compound demonstrates comparable potency in cellular assays with a significantly improved pharmacokinetic profile, making it a promising candidate for in vivo applications.[1][2][4] This technical guide provides a comprehensive overview of the this compound-BTK-Cereblon ternary complex, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological and experimental workflows.
Introduction to this compound and the PROTAC Mechanism
PROTACs are heterobifunctional molecules that function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] this compound is comprised of a ligand that binds to BTK and a lenalidomide analog that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The formation of the this compound-BTK-Cereblon ternary complex is the critical initiating step in the degradation process. This event brings BTK into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin to BTK and marking it for destruction by the 26S proteasome.
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity in degrading BTK. To provide a broader context for researchers, comparative data for other relevant BTK PROTACs that also utilize the Cereblon E3 ligase are included where available.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to BTK (nM) | Binding Affinity (Kd) to CRBN (µM) | Ternary Complex Cooperativity (α) | Reference |
| This compound | BTK | NAMALWA | 7.9 | >95 | Not Reported | Not Reported | Not Reported | [3][4] |
| MT-802 | BTK | NAMALWA | 9.1 | >99 | Not Reported | Not Reported | Not Reported | [5] |
| PTD10 | BTK | Ramos | 0.5 | >95 | 2.28 | Not Reported | Not Reported | [6] |
| DD-03-171 | BTK | MOLM-14 | 8 | ~90 | Not Reported | Not Reported | Not Reported |
Note: While the DC50 and Dmax values for this compound have been published, the specific binding affinities (Kd) for its individual components (BTK and Cereblon) and the cooperativity of the ternary complex formation have not been publicly reported. The data for other compounds are provided for comparative purposes and were obtained under different experimental conditions.
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes related to the this compound-BTK-Cereblon ternary complex.
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
This compound Mechanism of Action
Caption: Mechanism of this compound-induced BTK degradation.
Experimental Workflow for PROTAC Characterization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Development of SJF620, a Potent PROTAC Degrader of Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJF620 is a potent and promising Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a key target for therapeutic intervention.[1][2][3] this compound was developed to overcome the pharmacokinetic limitations of its predecessor, MT802, exhibiting a significantly improved profile while maintaining potent BTK degradation.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical data of this compound.
Introduction: The Rationale for a BTK Degrader
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1][2][3] Its involvement in the pathogenesis of B-cell neoplasms has made it a prime target for drug development.[1][2] While small molecule inhibitors of BTK have shown clinical success, the emergence of resistance, often through mutations like C481S, necessitates the development of novel therapeutic strategies.[3]
PROTACs represent a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to induce the degradation of the target protein.[1] This approach offers several potential advantages over traditional inhibition, including the ability to target proteins resistant to inhibitors and the potential for a more sustained duration of action.
The development of this compound was driven by the need for a BTK-targeting PROTAC with a favorable pharmacokinetic profile suitable for in vivo studies.[1][2] Its precursor, MT802, while a potent degrader of both wild-type and C481S mutant BTK, suffered from high clearance and a short half-life in mice.[2] this compound was engineered to address these liabilities.[1][2]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[1] By simultaneously binding to both BTK and CRBN, this compound facilitates the formation of a ternary complex, bringing BTK into close proximity to the E3 ligase.[1] This proximity enables the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to BTK, leading to the formation of a polyubiquitin chain. This polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
Quantitative Data
This compound demonstrates potent and efficient degradation of BTK in cellular assays and possesses a significantly improved pharmacokinetic profile compared to its predecessor, MT802.
| Parameter | This compound | MT802 | Reference |
| BTK Degradation | |||
| Cell Line | NAMALWA (Burkitt's lymphoma) | NAMALWA (Burkitt's lymphoma) | [3] |
| DC50 | 7.9 nM | Potent degradation | [2][3] |
| Dmax | >95% | >95% | [2][3] |
| Pharmacokinetics (Mouse) | |||
| Half-life (t1/2) | 1.64 h | 0.119 h | [2][4] |
| Clearance | More robust clearance and exposure profile | 1662 mL/min/kg | [2] |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available materials. The key steps are outlined below, based on the published procedure.
Detailed Protocol: A detailed, step-by-step synthesis protocol is not publicly available. The synthesis was reported by Jaime-Figueroa et al. in Bioorganic & Medicinal Chemistry Letters.[2] The general steps involve:
-
Alkylation: 5-hydroxy-iso-indolinone is alkylated with 1,2-bis(2-iodoethoxy)ethane in the presence of cesium carbonate in dimethylformamide (DMF) to yield an iodo-intermediate.
-
Condensation: The iodo-intermediate is then condensed with the BTK warhead in the presence of triethylamine in DMF to form an uncycled intermediate.
-
Cyclization: The final step is an acid-catalyzed cyclization of the uncycled intermediate using N,O-Bis(trimethylsilyl)acetamide (BSA) in acetonitrile (MeCN) under reflux to afford this compound.
BTK Degradation Assay (Western Blot)
Objective: To determine the concentration-dependent degradation of BTK in a cellular context.
Cell Line: NAMALWA (Burkitt's lymphoma) cells, which have robust BTK expression.[2]
General Protocol:
-
Cell Culture: Culture NAMALWA cells in appropriate media and conditions.
-
Compound Treatment: Seed cells and treat with increasing concentrations of this compound for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for BTK. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control and plot the percentage of remaining BTK against the log of the this compound concentration. Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in an animal model.
Animal Model: Mice.[2]
General Protocol:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions.
-
Compound Administration: Administer this compound intravenously (IV) at a specific dose (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t1/2), maximum concentration (Cmax), area under the curve (AUC), and clearance.
Note: The specific details of the protocol used for this compound, including the mouse strain, vehicle for administration, and the full analytical method, are proprietary to Pharmaron Inc., who conducted the studies.[2]
In Vivo Efficacy and Clinical Development
As of the latest available information, there are no publicly disclosed in vivo efficacy studies for this compound in animal models of B-cell malignancies. Furthermore, there is no indication that this compound has entered clinical trials. The primary publication suggests that this compound is a promising compound for further in vivo exploration of BTK degradation.[1][2]
Conclusion
This compound represents a significant advancement in the development of BTK-targeting PROTACs. Through a systematic medicinal chemistry effort, the pharmacokinetic deficiencies of the parent compound, MT802, were successfully addressed, yielding a potent BTK degrader with a more favorable in vivo profile.[1][2] The data presented herein underscore the potential of this compound as a valuable research tool and a promising candidate for further preclinical and potentially clinical development for the treatment of B-cell malignancies. Further studies are warranted to evaluate its in vivo efficacy and safety profile.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Biological Activity of SJF620, a PROTAC BTK Degrader, in Cancer Cell Lines: A Technical Guide
**1. Executive Summary
SJF620 is a hetero-bifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical enzyme in B-cell development and signaling, making it a key therapeutic target in B-cell neoplasms such as Non-Hodgkin's lymphoma.[1][2] this compound functions by linking the BTK protein to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[2][4] This molecule has demonstrated potent degradation of BTK in cellular assays, specifically in the Burkitt lymphoma cell line NAMALWA, with a half-maximal degradation concentration (DC50) of 7.9 nM.[4][5] Developed to improve upon the suboptimal pharmacokinetic properties of its predecessor, MT802, this compound exhibits a significantly better pharmacokinetic profile in mice, positioning it as a promising compound for in vivo exploration.[2][3] This document provides a comprehensive overview of this compound's mechanism, biological activity, and the experimental protocols used for its evaluation.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to eliminate specific proteins from the cell rather than merely inhibiting their function.[1][6] These molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[6]
This compound is a potent PROTAC that targets Bruton's Tyrosine Kinase (BTK).[2] BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, maturation, and survival.[1][3] Dysregulation of this pathway is a hallmark of various B-cell cancers.[3] this compound was synthesized as part of a medicinal chemistry campaign to enhance the in vivo properties of earlier BTK-targeting PROTACs.[3] It uses a Lenalidomide analog to recruit the CRBN E3 ligase, thereby mediating the targeted destruction of BTK.[2][4]
Mechanism of Action
The mechanism of this compound is a catalytic process that leverages the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][3] The process can be summarized in the following steps:
-
Binding: The hetero-bifunctional this compound molecule simultaneously binds to both the BTK protein and the CRBN E3 ligase.[2]
-
Ternary Complex Formation: This dual binding brings the target protein and the E3 ligase into close proximity, forming a key "ternary complex".[3]
-
Ubiquitination: Within this complex, an E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules onto the BTK protein, creating a polyubiquitin chain.[3]
-
Proteasomal Recognition and Degradation: The polyubiquitinated BTK is now recognized as a substrate for the 26S proteasome, which unfolds and degrades the protein into small peptides.[3]
-
Catalytic Cycle: After inducing ubiquitination, this compound dissociates from the complex and can bind to another BTK protein, enabling it to induce multiple rounds of degradation.[3][6]
Caption: Mechanism of this compound-mediated BTK protein degradation.
Quantitative Biological Activity
This compound's primary biological activity is measured by its efficiency in degrading BTK. The key quantitative metric for a PROTAC is the DC50, which represents the concentration required to degrade 50% of the target protein.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | NAMALWA (Burkitt lymphoma) | 7.9 nM | [4][5] |
No specific IC50 (half-maximal inhibitory concentration) values for this compound's effect on cancer cell proliferation are available in the cited literature. However, the potent degradation of the essential BTK protein is expected to translate into strong anti-proliferative activity in BTK-dependent cancer cell lines.
For context relevant to drug development, the pharmacokinetic (PK) profile of this compound was assessed in mice and showed significant improvement over its predecessor, MT802.[3]
| Parameter | Species | Dose | Value | Reference |
| Half-life (t₁/₂) | Mouse | 1 mg/kg (i.v.) | 1.64 h | [4][5] |
Signaling Pathway Involvement
This compound exerts its therapeutic effect by disrupting the B-Cell Receptor (BCR) signaling pathway. BTK is a non-receptor tyrosine kinase that acts as an indispensable signaling node downstream of the BCR. Upon BCR activation, BTK is activated and proceeds to phosphorylate downstream targets, ultimately leading to the activation of transcription factors like NF-κB, which promote cell survival and proliferation. By degrading BTK, this compound effectively shuts down this pro-survival signaling cascade in B-cell malignancies.
Caption: this compound targets BTK for degradation, blocking BCR signaling.
Experimental Protocols for Evaluation
The following are generalized protocols for key experiments used to characterize the biological activity of a PROTAC like this compound.
This method is used to quantify the reduction in BTK protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., NAMALWA) at an appropriate density and allow them to adhere or stabilize. Treat the cells with varying concentrations of this compound for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for BTK, followed by a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the BTK band intensity to the corresponding loading control to determine the percentage of remaining BTK protein relative to a vehicle-treated control.
Caption: Workflow for quantifying BTK degradation via Western Blot.
This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells to assess if BTK degradation induces programmed cell death.[7][8]
Methodology:
-
Cell Culture and Treatment: Seed cells and treat with this compound and appropriate controls (e.g., vehicle, positive control) for a specified duration (e.g., 24, 48, 72 hours).[8]
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin.[7] Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[9]
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of about 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorescently-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) (which enters cells with compromised membranes).[7][8][9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.[9] Differentiate cell populations:
-
Healthy: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Impact of Ibrutinib on B-Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the effects of Ibrutinib on B-cell signaling pathways. Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling. By targeting BTK, Ibrutinib effectively disrupts the signaling cascades that are essential for the survival, proliferation, and differentiation of both normal and malignant B-cells. This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways.
Core Mechanism of Action
B-cell activation and function are fundamentally dependent on the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, with Bruton's tyrosine kinase (BTK) playing a pivotal role. BTK is a member of the Tec family of kinases and is essential for relaying signals from the BCR to downstream effectors.
Ibrutinib acts as a potent and irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys-481) in the active site of the BTK enzyme, leading to its irreversible inactivation. This targeted inhibition blocks the autophosphorylation of BTK at Tyr-223 and the subsequent phosphorylation of its downstream substrate, phospholipase C-gamma 2 (PLCγ2). The inactivation of BTK effectively halts the propagation of the BCR signal, leading to the inhibition of downstream pathways, including the PI3K/AKT, NF-κB, and MAPK/ERK pathways. The ultimate consequence of this signaling blockade is the induction of apoptosis and the inhibition of proliferation in B-cells.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biochemical and cellular effects of Ibrutinib.
Table 1: Biochemical Activity of Ibrutinib
| Parameter | Value | Cell Line/System | Reference |
| BTK IC50 | 0.5 nM | Isolated enzyme assay | |
| BTK Occupancy | >95% | Primary CLL cells (in vivo) | |
| Covalent Target | Cys-481 | Human BTK |
Table 2: Cellular Effects of Ibrutinib on B-Cell Signaling
| Pathway Component | Effect | Concentration | Cell Line | Reference |
| BTK Phosphorylation (pBTK Tyr223) | Inhibition | 10-100 nM | Ramos, TMD8 | |
| PLCγ2 Phosphorylation (pPLCγ2 Tyr759) | Inhibition | 10-100 nM | Ramos, TMD8 | |
| ERK1/2 Phosphorylation (pERK1/2) | Inhibition | 10-100 nM | Ramos | |
| AKT Phosphorylation (pAKT Ser473) | Inhibition | 10-100 nM | Ramos | |
| NF-κB Activity | Inhibition | 1 µM | ABC-DLBCL cells |
Table 3: Functional Cellular Outcomes of Ibrutinib Treatment
| Cellular Process | Effect | EC50 | Cell Line | Reference |
| Apoptosis Induction | Increased Caspase-3/7 activity | ~10 nM | TMD8 | |
| Proliferation | Inhibition | 0.7 - 9.5 nM | Various DLBCL cell lines | |
| Calcium Mobilization (BCR-induced) | Inhibition | 1-10 nM | Ramos |
Key Experimental Protocols
This section provides detailed methodologies for experiments commonly used to assess the impact of Ibrutinib on B-cell signaling.
Western Blotting for Phospho-Protein Analysis
This protocol is used to quantify the phosphorylation status of key signaling proteins within the BCR pathway following Ibrutinib treatment.
-
Cell Culture and Treatment: Culture B-cell lines (e.g., Ramos, TMD8) to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of Ibrutinib (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
BCR Stimulation: Stimulate the B-cells with an anti-IgM antibody (10 µg/mL) for 10 minutes to induce BCR signaling.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., pBTK Tyr223, BTK, pPLCγ2 Tyr759, PLCγ2, pAKT Ser473, AKT, pERK1/2, ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Flow Cytometry for Intracellular Phospho-Flow
This protocol allows for the analysis of signaling protein phosphorylation at the single-cell level.
-
Cell Treatment and Stimulation: Treat and stimulate B-cells as described in the Western Blotting protocol (Steps 1 & 2).
-
Fixation: Fix the cells immediately after stimulation by adding an equal volume of pre-warmed Cytofix buffer (e.g., BD Cytofix) and incubating for 10-15 minutes at 37°C.
-
Permeabilization: Pellet the fixed cells and resuspend them in ice-cold Perm Buffer III (e.g., BD Phosflow Perm Buffer III). Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in the staining buffer containing fluorochrome-conjugated antibodies against phosphorylated proteins (e.g., Alexa Fluor 647 anti-pBTK Tyr223). Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and resuspend them in staining buffer. Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analysis: Analyze the geometric mean fluorescence intensity (MFI) of the phospho-specific antibody to quantify the level of protein phosphorylation in response to Ibrutinib.
Calcium Mobilization Assay
This assay measures the influx of intracellular calcium, a critical downstream event of PLCγ2 activation.
-
Cell Loading: Resuspend B-cells (e.g., Ramos) at 1 x 10^6 cells/mL in a buffer containing a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM). Incubate for 30-45 minutes at 37°C.
-
Ibrutinib Treatment: Wash the cells to remove excess dye and pre-treat with desired concentrations of Ibrutinib for 1 hour.
-
Baseline Measurement: Acquire a baseline fluorescence reading for 60 seconds using a flow cytometer or a fluorescence plate reader.
-
BCR Stimulation: Add anti-IgM (10 µg/mL) to the cells to stimulate BCR signaling and continue acquiring data for an additional 5-10 minutes.
-
Data Analysis: Analyze the change in fluorescence intensity over time. The ratio of bound to unbound dye (for Indo-1) or the increase in fluorescence (for Fluo-4) indicates the intracellular calcium concentration.
Visualizing the Impact of Ibrutinib
The following diagrams illustrate the B-cell receptor signaling pathway and a typical experimental workflow for analyzing the effects of Ibrutinib.
Caption: Ibrutinib's inhibition of the BCR signaling pathway.
An In-depth Technical Guide to the Selectivity Profile of SJF620
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of SJF620, a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed to target Bruton's tyrosine kinase (BTK) for degradation. This document details the mechanism of action, quantitative degradation data, and the experimental protocols used to characterize this compound.
Introduction to this compound
This compound is a heterobifunctional small molecule that potently and selectively induces the degradation of BTK, a key enzyme in B-cell receptor signaling.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it an attractive therapeutic target.[1][2] this compound was developed as a successor to the earlier BTK-degrading PROTAC, MT802, with a significantly improved pharmacokinetic profile.[1][2]
The core of this compound's design is its dual-binding capability. It consists of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] This proximity-induced ternary complex formation (BTK-SJF620-CRBN) triggers the ubiquitination of BTK, marking it for degradation by the proteasome.[1][2]
Mechanism of Action of this compound
The mechanism of this compound-induced BTK degradation follows the general principles of PROTAC technology. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to BTK and the E3 ligase Cereblon, forming a transient ternary complex.[1][2]
-
Ubiquitination: The formation of this complex brings BTK into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK.
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After inducing the degradation of a BTK molecule, this compound is released and can engage another BTK and Cereblon molecule, thus acting catalytically.
This targeted protein degradation approach offers several advantages over traditional small-molecule inhibition, including the potential for improved selectivity and the ability to target non-enzymatic functions of the protein.
Signaling Pathway of BTK and Intervention by this compound
BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling cascades, including the NF-κB and MAPK pathways, which are essential for B-cell proliferation, differentiation, and survival. By inducing the degradation of BTK, this compound effectively shuts down this signaling pathway.
References
foundational research on PROTACs and BTK
An In-depth Technical Guide to the Foundational Research on PROTACs and BTK
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2][3] Unlike traditional small-molecule inhibitors that rely on occupying a protein's active site to modulate its function, PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell.[4][5] This is achieved by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[6][7]
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[8][9][10] The PROTAC acts as a bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex.[11][12] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.[11] This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, effectively removing it from the cell.[7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[11]
The development of PROTACs began in 2001, but the technology gained significant traction around 2015 with the development of more drug-like, cell-permeable small-molecule PROTACs.[4] This technology offers several advantages over conventional inhibitors, including the ability to target proteins previously considered "undruggable," overcoming drug resistance, and potentially requiring lower doses due to their catalytic mode of action.[6][7][13]
Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[14][15] It is essential for the development, activation, proliferation, and survival of B-cells.[14][16] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[17] Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in the activation of transcription factors like NF-κB.[16][17][18] This signaling is crucial for the survival and proliferation of both normal and malignant B-cells.[17]
Given its central role in B-cell biology, BTK has emerged as a key therapeutic target for various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[16][19][20] The development of BTK inhibitors, such as ibrutinib, has revolutionized the treatment of these conditions.[17] However, the efficacy of these inhibitors can be limited by the development of resistance, often through mutations in the BTK gene, most commonly at the C481S residue, which is the binding site for covalent inhibitors like ibrutinib.[18][21]
BTK-Targeting PROTACs: A New Therapeutic Strategy
The limitations of traditional BTK inhibitors have spurred the development of BTK-targeting PROTACs as an alternative therapeutic strategy.[1][17] By inducing the degradation of the entire BTK protein, PROTACs can overcome resistance mechanisms that arise from mutations at the inhibitor binding site.[3] Several BTK PROTACs have been developed, utilizing various BTK-binding ligands (warheads) and E3 ligase-recruiting moieties.[4][21] These molecules have demonstrated potent and selective degradation of BTK in preclinical studies, including in models of ibrutinib resistance.[3] Furthermore, some BTK PROTACs have shown improved selectivity compared to their parent inhibitors, potentially leading to a better safety profile.[4][8] A number of BTK PROTACs are currently in clinical trials, showing promising early results.[14][18][21]
Quantitative Data on BTK PROTACs
The following tables summarize the in vitro efficacy of several published BTK PROTACs. The data is presented to allow for easy comparison of their degradation potency (DC50), maximal degradation (Dmax), and anti-proliferative activity (IC50).
Table 1: Degradation Potency of BTK PROTACs
| PROTAC | BTK Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| MT-802 | Ibrutinib analog | Pomalidomide (CRBN) | MOLM-14 | ~12 | >99 | [17] |
| DD-04-015 | RN486 | Pomalidomide (CRBN) | MOLM-14 | ~100 | >90 | [17] |
| P13I | Ibrutinib | Pomalidomide (CRBN) | RAMOS | ~10 (for 73% degradation) | Not reported | [3] |
| PTD10 | GDC-0853 | Pomalidomide (CRBN) | Ramos | 0.5 ± 0.2 | >95 | [4][10] |
| PTD10 | GDC-0853 | Pomalidomide (CRBN) | JeKo-1 | 0.6 ± 0.2 | >95 | [4] |
| DD-03-171 | Ibrutinib analog | Pomalidomide (CRBN) | MOLM-14 | 5.1 | >90 | |
| L18I | Ibrutinib analog | Pomalidomide (CRBN) | HBL1 (C481S) | ~30 | >90 | [6] |
| PROTAC 25 | Azaspirooxindolinone | Pomalidomide (CRBN) | RAMOS | Effective degradation | Not quantified | [22] |
Table 2: Anti-proliferative Activity of BTK PROTACs
| PROTAC | Cell Line | IC50 (nM) | Citation(s) |
| PTD10 | TMD8 | ~10 | [4] |
| PTD10 | Mino | ~100 | [4] |
| PROTAC 7 | BTK/ITK-positive cell lines | < 10,000 | [22] |
| PROTAC 14 | BTK/ITK-positive cell lines | < 10,000 | [22] |
| PROTAC 25 | BTK/ITK-positive cell lines | < 10,000 | [22] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BTK PROTACs.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in cellular protein levels following PROTAC treatment.[19]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, or 24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.[23]
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE). The acrylamide percentage of the gel should be chosen based on the molecular weight of the target protein (BTK is ~77 kDa).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[4]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control signal. The DC50 and Dmax values are calculated from the dose-response curves.
Cell Viability Assay
This assay measures the effect of PROTAC treatment on cell proliferation and viability.[24]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BTK PROTAC for a specified period (e.g., 72 or 120 hours).[2]
-
Viability Reagent Addition: Add a cell viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Incubation: Incubate the plates according to the manufacturer's instructions to allow for the conversion of the substrate into a detectable product.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, including the formation of the PROTAC-induced ternary complex.[9][12][16][25][26]
-
Protein Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the immobilized protein, inject a series of PROTAC concentrations over the chip surface and measure the binding response.
-
To measure the binding of the target protein to the PROTAC, a competition assay or a different chip setup may be required.
-
-
Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the target protein (BTK) mixed with a serial dilution of the PROTAC over the immobilized E3 ligase.
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data from the binary and ternary binding events to appropriate kinetic models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, meaning the binding of the first component enhances the binding of the second.[26]
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[27][28][29][30]
-
Sample Preparation: Prepare purified solutions of the target protein (BTK) and the PROTAC in the same buffer to minimize heat of dilution effects. Degas the solutions before use.
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the titration syringe.
-
-
Titration: Perform a series of small, sequential injections of the PROTAC into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the PROTAC to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry of binding (n), the binding affinity (KD), and the changes in enthalpy (ΔH) and entropy (ΔS).[27]
-
Mass Spectrometry for Proteomics
Mass spectrometry-based proteomics can be used for unbiased, global assessment of protein degradation and selectivity of a PROTAC.[13][15][20][31][32]
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion into peptides using a protease like trypsin.
-
Peptide Labeling (Optional): For quantitative proteomics, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis:
-
Use a database search engine to identify the peptides and the proteins they originated from.
-
Quantify the relative abundance of each protein across the different samples.
-
Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. This provides a global view of the PROTAC's degradation profile and its selectivity.
-
Mandatory Visualizations
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 13. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 14. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 15. Targeted Protein Degraders | Bruker [bruker.com]
- 16. o2hdiscovery.co [o2hdiscovery.co]
- 17. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 24. Cell viability assays | Abcam [abcam.com]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Characterizing Binding Interactions by ITC - TA Instruments [tainstruments.com]
- 29. m.youtube.com [m.youtube.com]
- 30. youtube.com [youtube.com]
- 31. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 32. Nature Protocols paper describing Limited Proteolysis coupled to MS now out – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
Methodological & Application
Application Notes and Protocols for SJF620-Mediated BTK Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization of SJF620, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). This compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to BTK, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] These protocols are intended to guide researchers in the cellular evaluation of this compound, with a focus on quantifying BTK degradation and understanding its mechanism of action.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and survival.[3][5][6][7] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.[4][8] PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their activity.[3][9] this compound is a heterobifunctional molecule that links a BTK-binding moiety to a ligand for the CRBN E3 ligase, thereby hijacking the cell's ubiquitin-proteasome system to selectively eliminate BTK.[1][2][3][4]
Data Presentation
Quantitative Analysis of this compound Activity
The efficacy of this compound is determined by its ability to induce the degradation of BTK in a concentration-dependent manner. The key parameters to quantify are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| This compound | NAMALWA | 7.9 | >95% | Western Blot | [1][2][10] |
| PTD10 | Ramos | 0.5 ± 0.2 | >95% | Western Blot | [11] |
| PTD10 | JeKo-1 | 0.6 ± 0.2 | >95% | Western Blot | [11] |
| NC-1 | Mino | 2.2 | Not Reported | Not Specified | [8] |
Signaling and Experimental Workflow Diagrams
BTK Signaling Pathway
This diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.
Caption: Simplified BTK Signaling Pathway upon B-Cell Receptor Activation.
This compound Mechanism of Action
The following diagram depicts the PROTAC-mediated degradation of BTK by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SJF620 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of SJF620, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). This compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to BTK, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This document offers guidance on experimental design, provides step-by-step protocols for assessing BTK degradation, and includes visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the CRBN E3 ligase.[1][3] This dual binding induces the formation of a ternary complex between BTK and CRBN, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to BTK. Polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[1][4]
Data Presentation
The following table summarizes the in vitro degradation potency of this compound in a relevant cancer cell line.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | NAMALWA (Burkitt's lymphoma) | 7.9 | >95% | [3][4] |
Table 1: In Vitro Degradation Profile of this compound. DC50 represents the concentration of this compound required to degrade 50% of BTK protein. Dmax indicates the maximum percentage of BTK degradation achieved.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of BTK.
Caption: Mechanism of this compound-induced BTK degradation.
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway.
Caption: Simplified BTK signaling pathway.
Experimental Protocols
Protocol 1: In Vitro BTK Degradation Assay using Western Blot
This protocol describes the assessment of BTK protein degradation in NAMALWA cells following treatment with this compound.
Materials:
-
NAMALWA cells (ATCC CRL-1432)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies: anti-BTK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Experimental Workflow:
Caption: Experimental workflow for Western Blot analysis.
Procedure:
-
Cell Culture:
-
Culture NAMALWA cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Maintain cell density between 5 x 10^5 and 2 x 10^6 viable cells/mL.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dose-Response: Seed NAMALWA cells in a multi-well plate. Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[5]
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using a digital imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BTK band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
For dose-response experiments, plot the percentage of BTK degradation against the log of this compound concentration and determine the DC50 value using non-linear regression.
-
Protocol 2: General Guidelines for Targeted Mass Spectrometry Analysis of BTK Degradation
This protocol provides a general framework for quantifying BTK protein levels using targeted mass spectrometry (e.g., Parallel Reaction Monitoring - PRM) following this compound treatment.
Materials:
-
Cell pellets from this compound-treated and control cells (from Protocol 1)
-
Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
Heavy-labeled synthetic peptides corresponding to unique BTK tryptic peptides
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a urea-based buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Dilute the urea concentration and digest proteins with trypsin overnight.
-
Acidify the digest with formic acid to stop the reaction.
-
-
Peptide Cleanup:
-
Desalt the peptide samples using C18 SPE cartridges.
-
Dry the purified peptides under vacuum.
-
-
Mass Spectrometry Analysis:
-
Reconstitute peptides in an appropriate solvent for LC-MS/MS.
-
Spike in a known amount of heavy-labeled synthetic BTK peptides as internal standards.
-
Analyze the samples on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled to a nano-LC system.
-
Develop a targeted PRM method to specifically monitor the precursor and fragment ions of the selected native and heavy-labeled BTK peptides.
-
-
Data Analysis:
-
Integrate the peak areas of the fragment ions for both the endogenous (light) and standard (heavy) BTK peptides.
-
Calculate the light-to-heavy ratio for each peptide in each sample.
-
Normalize the ratios to a control protein that is not expected to change with treatment.
-
Determine the relative abundance of BTK in this compound-treated samples compared to the vehicle control.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Application Notes and Protocols for SJF620 in Cell Culture
Introduction
SJF620 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's tyrosine kinase (BTK).[1][2][3][4] As a heterobifunctional molecule, this compound links a BTK-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3][4][5][6] This targeted protein degradation offers a powerful approach for studying BTK signaling and holds therapeutic potential in various B-cell malignancies.[1][4] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments.
Data Presentation
Quantitative data for the preparation of this compound stock solutions are summarized in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 760.84 g/mol | [3][7][8] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3][5][7] |
| Solubility in DMSO | 100 mg/mL (131.43 mM) | [3][7] |
| Recommended Stock Concentration | 10 mM in DMSO | General Practice |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [5][9][10] |
| Final DMSO Concentration in Media | < 0.5% | [9][10][11] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or cell culture medium for dilution
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for Preparing a 10 mM this compound Stock Solution
-
Preparation: Before opening the vial, centrifuge the this compound powder to ensure all the material is at the bottom.[9]
-
Calculation: To prepare a 10 mM stock solution, calculate the required amount of DMSO. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 760.84 g/mol = 7.61 mg
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For instance, add 1 mL of DMSO to 7.61 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming to 37°C or sonication in an ultrasonic bath can be used to aid dissolution.[5][7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5][9][12] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][10]
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform serial dilutions to ensure accuracy. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% to avoid cellular toxicity.[9][10][11] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Application: Add the final working solution to your cell cultures and incubate for the desired experimental duration.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing stock solutions.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. This compound|2376187-16-3|COA [dcchemicals.com]
- 9. captivatebio.com [captivatebio.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
Application of SJF620 in Lymphoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF620 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target Bruton's Tyrosine Kinase (BTK) for degradation. BTK is a critical non-receptor tyrosine kinase involved in B-cell development, differentiation, and signaling.[1][2] Its dysregulation is a key driver in the pathogenesis of various B-cell malignancies, including Non-Hodgkin's Lymphoma (NHL). This compound offers a promising therapeutic strategy by not just inhibiting BTK activity, but by inducing its complete degradation through the ubiquitin-proteasome system. This application note provides a comprehensive overview of this compound's mechanism of action, key experimental data, and detailed protocols for its application in lymphoma research.
Mechanism of Action
This compound is a heterobifunctional molecule comprising a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex between BTK and the CRBN E3 ligase machinery. Within this complex, BTK is polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of BTK effectively abrogates its downstream signaling pathways, which are essential for lymphoma cell survival and proliferation. This compound was developed to improve upon the pharmacokinetic profile of its predecessor, MT802, exhibiting a more favorable clearance rate and half-life in preclinical models.[3]
Quantitative Data
In Vitro BTK Degradation
This compound has demonstrated potent and efficient degradation of BTK in lymphoma cell lines. The half-maximal degradation concentration (DC50) was determined in the NAMALWA Burkitt's lymphoma cell line.
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | NAMALWA | 7.9 | >95 |
| MT802 | NAMALWA | 4.9 | >95 |
Data sourced from Jaime-Figueroa et al. Bioorg Med Chem Lett. 2020.[3]
Pharmacokinetics in Mice
This compound was engineered to possess an improved pharmacokinetic profile compared to the earlier generation BTK degrader, MT802. The following table summarizes the key pharmacokinetic parameters in mice.
| Compound | Dosing | Clearance (mL/min/kg) | Half-life (h) |
| This compound | IV | 114 | 0.44 |
| MT802 | IV | 1662 | 0.12 |
Data sourced from Jaime-Figueroa et al. Bioorg Med Chem Lett. 2020.[3]
Note: In vivo efficacy data for this compound in lymphoma xenograft models, such as tumor growth inhibition, is not yet publicly available in the reviewed literature. However, a similar orally bioavailable BTK PROTAC, UBX-382, has been shown to induce complete tumor regression in murine xenograft models of lymphoma, suggesting the potential for significant in vivo anti-tumor activity with this class of compounds.
Experimental Protocols
Protocol 1: BTK Degradation Assay via Western Blot
This protocol details the methodology to assess the degradation of BTK in lymphoma cells following treatment with this compound.
Materials:
-
Lymphoma cell line (e.g., NAMALWA)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed lymphoma cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1000 nM) for a predetermined time (e.g., 18 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies (anti-BTK and anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities to determine the extent of BTK degradation relative to the loading control.
Protocol 2: Cell Viability Assay
This protocol provides a general method for assessing the effect of this compound on the viability of lymphoma cells.
Materials:
-
Lymphoma cell lines
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).
Note: Specific IC50 values for this compound in various lymphoma cell lines are not yet widely published. Researchers should perform dose-response experiments to determine the optimal concentration range for their specific cell line of interest.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol outlines the detection of apoptosis in lymphoma cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Lymphoma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat lymphoma cells with this compound at various concentrations for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Collect the cells, including any floating cells in the medium.
-
Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to assess the induction of apoptosis by this compound.
Note: Specific data on the percentage of apoptotic cells induced by this compound in different lymphoma cell lines is not yet available in the public domain. This should be determined experimentally.
Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, including phospholipase C gamma 2 (PLCγ2) and the MAP kinase ERK. The activation of these pathways ultimately leads to the activation of transcription factors like NF-κB, which promote cell proliferation and survival. By degrading BTK, this compound is expected to inhibit the phosphorylation of PLCγ2 and ERK, thereby blocking these pro-survival signals in lymphoma cells.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance in Cancer Using SJF620
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF620 is a potent, third-generation Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[1][2] Unlike traditional small molecule inhibitors that simply block the activity of a target protein, PROTACs like this compound facilitate the complete removal of the protein from the cell. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1]
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This dual binding brings BTK and CRBN into close proximity, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[1] A significant advantage of this mechanism is its potential to overcome drug resistance.[4][5] Resistance to conventional BTK inhibitors, such as ibrutinib, often arises from mutations in the BTK gene, most notably the C481S mutation, which prevents the covalent binding of the inhibitor.[6] As an optimized version of its predecessor MT802, which demonstrated efficacy against both wild-type and C481S mutant BTK, this compound holds promise for studying and potentially overcoming such resistance mechanisms.[1][2]
These application notes provide a framework for utilizing this compound as a tool to investigate the mechanisms of drug resistance in cancer, with a focus on B-cell malignancies harboring BTK mutations.
Data Presentation
Table 1: In Vitro Activity of this compound
| Compound | Target | Cell Line | Assay Type | DC50 (nM) | Notes |
| This compound | BTK | NAMALWA (Burkitt's Lymphoma) | Protein Degradation | 7.9 | Demonstrates potent degradation of BTK in a B-cell malignancy cell line.[3][7][8] |
Table 2: Comparison of BTK PROTACs Against Wild-Type and Mutant BTK
| Compound | Target | Cell Line/System | Assay Type | DC50 (nM) - Wild-Type BTK | DC50 (nM) - C481S Mutant BTK | Reference |
| MT-802 (this compound Predecessor) | BTK | XLA cells | Protein Degradation | - | - | [9] |
| P13I | BTK | HBL-1 cells | Protein Degradation | 9.2 | 30 | [4] |
Note: Specific DC50 and Dmax values for this compound against C481S mutant BTK are not yet publicly available but are anticipated to be similar to or improved upon its predecessor, MT-802.
Signaling Pathways and Experimental Workflows
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC-DB [cadd.zju.edu.cn]
Application Notes: Quantification of BTK Degradation by SJF620 using Immunoprecipitation and Western Blotting
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell development, differentiation, and signaling. Its dysregulation is associated with various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[1] Proteolysis-targeting chimeras (PROTACs) are a novel class of small molecules that induce the degradation of specific proteins. SJF620 is a potent PROTAC that functions as a BTK degrader.[2] It is composed of a ligand that binds to BTK and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This proximity leads to the ubiquitination and subsequent degradation of BTK by the proteasome.[5]
These application notes provide a detailed protocol for the immunoprecipitation of BTK from cell lysates following treatment with this compound. This method allows for the specific isolation and subsequent quantification of BTK levels by Western blotting, enabling researchers to determine the efficacy of this compound in inducing BTK degradation.
Data Presentation
The efficacy of this compound in degrading BTK is determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Compound | Cell Line | DC50 | Dmax | Reference |
| This compound | NAMALWA (Burkitt's lymphoma) | 7.9 nM | >95% | [3][4][6] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the BTK signaling pathway and the experimental workflow for assessing this compound-mediated BTK degradation.
Experimental Protocols
This section provides a detailed methodology for treating cells with this compound, followed by the immunoprecipitation and Western blot analysis of BTK.
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed a suitable cell line (e.g., NAMALWA) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) to determine the dose-response. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified time (e.g., 4, 8, 12, or 24 hours) in a humidified incubator at 37°C with 5% CO2.[7]
Part 2: Cell Lysis for Immunoprecipitation
-
Harvesting Cells: After incubation, place the culture plates on ice. Aspirate the media and wash the cells once with ice-cold PBS.
-
Lysis: Add 0.5 mL of ice-cold non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50mM Tris-HCl pH 8.0, 150mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors to each well.[8][9]
-
Incubation: Incubate the plates on ice for 15-30 minutes with occasional gentle rocking to ensure complete lysis.[10]
-
Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.
Part 3: Immunoprecipitation of BTK
-
Pre-clearing Lysate (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G agarose or magnetic bead slurry to 500 µg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[11]
-
Antibody Incubation: Add a saturating amount of anti-BTK primary antibody (the exact amount should be optimized as per the manufacturer's datasheet) to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C to form the immunocomplex.[11]
-
Bead Incubation: Add 30 µL of pre-washed Protein A/G bead slurry to each sample. Incubate with gentle rotation for 2-4 hours at 4°C to capture the antibody-BTK complex.
-
Washing: Pellet the beads by centrifugation (e.g., 2,500 rpm for 3 minutes at 4°C) or by using a magnetic rack. Discard the supernatant. Wash the beads three to five times with 1 mL of cold lysis buffer. After the final wash, carefully remove all supernatant.[12]
Part 4: Western Blot Analysis
-
Elution: Resuspend the washed bead pellet in 30-40 µL of 2X Laemmli sample buffer.[11]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to elute the protein from the beads and denature it.
-
Sample Loading: Briefly centrifuge the tubes and load the supernatant onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Also, load a portion of the input lysate as a positive control.
-
Electrophoresis and Transfer: Perform SDS-PAGE to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with an anti-BTK primary antibody (a different one from the IP antibody if possible, or the same one if validated for both applications) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Quantification: Perform densitometry analysis on the resulting bands to quantify the relative levels of BTK in this compound-treated samples compared to the vehicle control. This will allow for the calculation of DC50 and Dmax values.
References
- 1. biofargo.com [biofargo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 9. usbio.net [usbio.net]
- 10. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. ulab360.com [ulab360.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. pubcompare.ai [pubcompare.ai]
Flow Cytometry Analysis of Apoptosis and Cell Cycle Progression Following SJF620 Treatment in B-Cell Malignancies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SJF620 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[2] this compound functions by linking BTK to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][3] This targeted protein degradation offers a promising therapeutic strategy for B-cell malignancies such as Non-Hodgkin's lymphoma.[2] The degradation of BTK is expected to inhibit downstream signaling pathways, ultimately leading to decreased cell proliferation, cell cycle arrest, and induction of apoptosis.[4]
Flow cytometry is a powerful technique for the quantitative analysis of these cellular responses at the single-cell level. This document provides detailed protocols for assessing apoptosis and cell cycle distribution in B-cell lymphoma cell lines following treatment with this compound.
Key Cellular Responses to this compound Treatment
The degradation of BTK by this compound is anticipated to elicit the following key cellular responses, which can be quantitatively measured using flow cytometry:
-
Induction of Apoptosis: The disruption of pro-survival signaling pathways downstream of BTK is expected to trigger programmed cell death.
-
Cell Cycle Arrest: Inhibition of signals that drive cell proliferation may lead to an arrest at specific phases of the cell cycle.
Data Presentation
The following tables provide illustrative quantitative data on the expected dose-dependent and time-course effects of this compound on apoptosis and cell cycle distribution in a representative B-cell lymphoma cell line, such as NAMALWA (Burkitt lymphoma), where this compound has a reported DC50 of 7.9 nM.[1][5]
Disclaimer: The data presented in these tables are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific reagents used.
Table 1: Dose-Dependent Induction of Apoptosis by this compound (48-hour treatment)
| This compound Concentration (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 3.1 ± 0.8 | 8.3 ± 1.9 |
| 1 | 8.5 ± 1.5 | 4.2 ± 0.9 | 12.7 ± 2.4 |
| 10 | 25.6 ± 3.2 | 10.8 ± 1.7 | 36.4 ± 4.9 |
| 100 | 45.1 ± 4.5 | 22.3 ± 2.8 | 67.4 ± 7.3 |
| 1000 | 50.3 ± 5.1 | 35.7 ± 3.9 | 86.0 ± 9.0 |
Table 2: Time-Course of Apoptosis Induction by this compound (at 100 nM)
| Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 | 5.1 ± 1.0 | 3.0 ± 0.7 | 8.1 ± 1.7 |
| 12 | 15.3 ± 2.1 | 6.5 ± 1.2 | 21.8 ± 3.3 |
| 24 | 30.7 ± 3.5 | 12.9 ± 1.9 | 43.6 ± 5.4 |
| 48 | 45.1 ± 4.5 | 22.3 ± 2.8 | 67.4 ± 7.3 |
| 72 | 40.2 ± 4.1 | 45.8 ± 4.8 | 86.0 ± 8.9 |
Table 3: Dose-Dependent Effects of this compound on Cell Cycle Distribution (48-hour treatment)
| This compound Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle Control) | 45.3 ± 2.5 | 35.1 ± 2.1 | 19.6 ± 1.8 | 3.2 ± 0.9 |
| 1 | 48.1 ± 2.8 | 32.5 ± 1.9 | 19.4 ± 1.7 | 5.8 ± 1.2 |
| 10 | 55.9 ± 3.1 | 25.3 ± 1.6 | 18.8 ± 1.5 | 12.5 ± 2.1 |
| 100 | 68.2 ± 4.2 | 15.1 ± 1.3 | 16.7 ± 1.4 | 28.9 ± 3.5 |
| 1000 | 72.5 ± 4.8 | 10.2 ± 1.1 | 17.3 ± 1.6 | 45.6 ± 4.9 |
Table 4: Time-Course of Cell Cycle Arrest with this compound (at 100 nM)
| Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 | 45.1 ± 2.4 | 35.3 ± 2.0 | 19.6 ± 1.7 | 3.1 ± 0.8 |
| 12 | 52.4 ± 3.0 | 28.9 ± 1.8 | 18.7 ± 1.6 | 8.7 ± 1.5 |
| 24 | 60.8 ± 3.8 | 20.5 ± 1.5 | 18.7 ± 1.5 | 15.4 ± 2.3 |
| 48 | 68.2 ± 4.2 | 15.1 ± 1.3 | 16.7 ± 1.4 | 28.9 ± 3.5 |
| 72 | 65.7 ± 4.0 | 12.8 ± 1.2 | 21.5 ± 1.9 | 40.1 ± 4.2 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in B-cell lymphoma cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
B-cell lymphoma cell line (e.g., NAMALWA, TMD8)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate in complete culture medium. Allow cells to grow for 24 hours.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Transfer the cell suspension to a centrifuge tube. Wash the wells with PBS and add to the same tube to collect all cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Use appropriate compensation controls for FITC and PI.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of B-cell lymphoma cells treated with this compound using PI staining.
Materials:
-
B-cell lymphoma cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Collect cells as described in step 3 of Protocol 1.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with 1 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation:
The DNA content, as measured by PI fluorescence intensity, allows for the quantification of cells in different phases of the cell cycle:
-
Sub-G1: Apoptotic cells with fragmented DNA.
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
Mandatory Visualizations
References
Methods for Assessing SJF620-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing apoptosis induced by SJF620, a potent Proteolysis Targeting Chimera (PROTAC) Bruton's tyrosine kinase (BTK) degrader. By hijacking the ubiquitin-proteasome system, this compound leads to the degradation of BTK, a key kinase in B-cell survival and proliferation, ultimately triggering programmed cell death, or apoptosis. This document outlines key experimental protocols and data presentation formats to facilitate the evaluation of this compound's pro-apoptotic efficacy.
Signaling Pathway of this compound-Induced Apoptosis
This compound is a heterobifunctional molecule that brings together the E3 ubiquitin ligase Cereblon (CRBN) and BTK. This proximity leads to the ubiquitination and subsequent degradation of BTK by the proteasome. The loss of BTK signaling disrupts downstream survival pathways, such as the NF-κB pathway, and activates the intrinsic apoptotic cascade, characterized by the activation of caspases and ultimately, cell death.
Caption: this compound-mediated BTK degradation and induction of apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
Application Note: This assay is a widely used method to quantify the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., chronic lymphocytic leukemia (CLL) cells) at a density of 5 x 10^6 cells/mL in a 24-well plate. Treat cells with the desired concentrations of this compound (e.g., 100 nM) or vehicle control (DMSO) for the indicated time points (e.g., 48 and 96 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, collect the supernatant containing floating cells and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine with the supernatant and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to each 100 µL of cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Presentation:
Summarize the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic) in a table.
| Treatment | Time (hours) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic Cells (%) (Annexin V+ / PI+) |
| Vehicle (DMSO) | 48 | 85.2 ± 3.1 | 8.5 ± 1.2 | 6.3 ± 0.9 |
| Vehicle (DMSO) | 96 | 78.9 ± 4.5 | 12.3 ± 2.0 | 8.8 ± 1.5 |
| This compound (100 nM) | 48 | 60.1 ± 5.2 | 25.4 ± 3.3 | 14.5 ± 2.8 |
| This compound (100 nM) | 96 | 35.7 ± 6.8 | 38.9 ± 4.1 | 25.4 ± 3.5 |
Data are presented as mean ± SD from three independent experiments.
Caspase-Glo® 3/7 Assay
Application Note: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[1][2][3]
Experimental Workflow:
Caption: Workflow for Caspase-Glo® 3/7 assay.
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control for a predetermined time (e.g., 24 hours).
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation:
Present the data as fold change in caspase-3/7 activity relative to the vehicle-treated control.
| This compound Concentration (nM) | Luminescence (RLU) | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle) | 15,234 ± 876 | 1.0 |
| 0.1 | 16,112 ± 954 | 1.1 |
| 1 | 25,897 ± 1,543 | 1.7 |
| 10 | 76,170 ± 4,321 | 5.0 |
| 100 | 182,808 ± 10,987 | 12.0 |
| 1000 | 213,276 ± 12,543 | 14.0 |
Data are presented as mean ± SD from three independent experiments.
Western Blotting for Apoptosis Markers
Application Note: Western blotting can be used to detect the cleavage of key proteins involved in apoptosis. The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis.[4] Full-length PARP is a 116 kDa protein that is cleaved into an 89 kDa fragment during apoptosis.[4] Similarly, caspase-3 is activated by cleavage of its inactive 32 kDa pro-form into 17 kDa and 12 kDa subunits.[4]
Experimental Workflow:
Caption: Workflow for Western blotting of apoptosis markers.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Data Presentation:
Present the relative protein expression of cleaved PARP and cleaved caspase-3 normalized to the loading control.
| This compound Concentration (nM) | Relative Cleaved PARP Expression (Fold Change) | Relative Cleaved Caspase-3 Expression (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 10 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| 50 | 5.8 ± 0.6 | 4.9 ± 0.5 |
| 100 | 9.2 ± 1.1 | 8.5 ± 0.9 |
Data are presented as mean ± SD from three independent experiments.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SJF620 Solubility Issues In Vitro
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with SJF620 in in vitro experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Bruton's Tyrosine Kinase (BTK) for degradation.[1] Like many PROTACs, this compound is a large molecule with a high molecular weight (760.84 g/mol ) and lipophilicity, which can lead to poor aqueous solubility.[2][3][4] This can be a significant challenge in in vitro assays that utilize aqueous buffers and cell culture media, potentially leading to compound precipitation and inaccurate experimental results.
Q2: What is the known solubility of this compound?
Q3: How does this compound exert its biological effect?
A3: this compound functions by inducing the degradation of BTK. It is a heterobifunctional molecule containing a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This brings BTK into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][7][8]
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
Problem: I am observing precipitation after diluting my this compound DMSO stock solution into my aqueous assay buffer or cell culture medium.
This is a common issue with hydrophobic compounds like many PROTACs. The following steps can help you troubleshoot and mitigate this problem.
Step 1: Optimize Your Stock and Working Solution Preparation
Q4: How should I prepare my this compound stock solution?
A4: Prepare a high-concentration stock solution of this compound in anhydrous, sterile DMSO.[5][6] To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[5] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Q5: What is the best way to dilute the DMSO stock into my aqueous medium?
A5: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. Instead, perform serial dilutions. A recommended method is to first create an intermediate dilution of the this compound stock in a small volume of serum-free medium or PBS. Gently mix this intermediate dilution before adding it to the final volume of your complete cell culture medium. This gradual decrease in DMSO concentration can help to keep the compound in solution.
Step 2: Modify Your Assay Conditions
Q6: Can the composition of my cell culture medium affect this compound solubility?
A6: Yes, components in the cell culture medium, such as proteins and salts, can interact with this compound and affect its solubility. The presence of serum (e.g., FBS) can sometimes help to stabilize hydrophobic compounds and prevent precipitation. If you are using a serum-free medium, you may be more likely to encounter solubility issues.
Q7: Can temperature and pH influence this compound solubility?
A7: Temperature and pH can impact the solubility of chemical compounds. It is advisable to pre-warm your cell culture medium to 37°C before adding the this compound solution. Also, ensure that the pH of your medium is stable, as pH shifts can sometimes cause compounds to precipitate.
Step 3: Consider Using Solubility Enhancers
Q8: Are there any reagents I can add to my medium to improve this compound solubility?
A8: The use of co-solvents or other solubility enhancers can be an effective strategy. However, it is crucial to first test the compatibility of these agents with your cell line and assay, as they can have their own biological effects. Some commonly used approaches include:
-
Co-solvents: For in vivo studies of this compound, formulations including co-solvents like PEG300 and Tween-80 have been used.[9] While these may not be directly transferable to all in vitro assays, they highlight the utility of such agents.
-
Cyclodextrins: Molecules like SBE-β-CD have been used to improve the solubility of poorly soluble compounds for in vivo applications and may be adaptable for in vitro use.[9]
Data Presentation
Table 1: Solubility and Formulation of this compound
| Solvent/Formulation | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (131.43 mM) | Clear solution; may require sonication. | [5][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.29 mM) | Clear solution for in vivo use. | [9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.29 mM) | Clear solution for in vivo use. | [9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.29 mM) | Clear solution for in vivo use. | [9] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of this compound in your experimental buffer (e.g., PBS).
Materials:
-
This compound
-
Anhydrous, sterile DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance or nephelometry
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock in DMSO in a separate 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the assay plate containing your aqueous buffer (e.g., 198 µL). This will result in a final DMSO concentration of 1%.
-
Include controls:
-
Negative Control: Buffer with 1% DMSO only.
-
Blank: Buffer only.
-
-
Seal the plate and incubate at room temperature or 37°C for 1-2 hours.
-
Measure for precipitation:
-
Visual Inspection: Examine the plate under a light microscope.
-
Instrumental Analysis: Measure light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in signal compared to the negative control indicates precipitation.
-
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in signal compared to the negative control is considered the kinetic solubility.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes how to prepare working solutions of this compound for treating cells while maintaining a constant final DMSO concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Determine the final concentrations of this compound you want to test.
-
For each final concentration, prepare an intermediate dilution of the 10 mM DMSO stock in serum-free medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would first dilute the 10 mM stock 1:100 in serum-free medium to make a 100 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
Add the appropriate volume of the intermediate dilution to your final volume of complete cell culture medium. For the example above, you would add 1 part of the 100 µM intermediate solution to 9 parts of complete medium.
-
Mix gently by inverting the tube.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing SJF620 Concentration for Maximum Degradation
Welcome to the technical support center for SJF620, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of experiments aimed at optimizing this compound concentration for maximal target degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional PROTAC that simultaneously binds to Bruton's Tyrosine Kinase (BTK) and the E3 ubiquitin ligase Cereblon (CRBN). This binding event forms a ternary complex, which brings BTK into close proximity with the E3 ligase machinery.[1][2][3][4] This proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[1][2] this compound was developed as an improvement upon the earlier BTK PROTAC, MT802, exhibiting a more favorable pharmacokinetic profile.[3]
Q2: What is the reported potency of this compound for BTK degradation?
A2: In the Burkitt lymphoma cell line NAMALWA, this compound has been shown to induce BTK degradation with a DC50 (concentration required for 50% degradation) of 7.9 nM and a Dmax (maximum degradation) of over 95%.[4][5]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target degradation. This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein (BTK) or the E3 ligase (CRBN) separately, preventing the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.
Q4: How quickly can I expect to see BTK degradation after treating cells with this compound?
Troubleshooting Guides
Problem 1: Low or no BTK degradation observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a broad dose-response experiment with this compound, ranging from low nanomolar to high micromolar concentrations, to identify the optimal concentration for BTK degradation and to assess for a potential "hook effect". |
| Insufficient Incubation Time | Conduct a time-course experiment, treating cells for various durations (e.g., 1, 2, 4, 8, 24 hours) to determine the kinetics of BTK degradation in your cell line. |
| Low Expression of CRBN E3 Ligase | Confirm the expression of CRBN in your cell line of interest using Western blot or qPCR. If CRBN expression is low, consider using a different cell line with higher endogenous expression. |
| Cell Permeability Issues | While this compound is designed for improved pharmacokinetics, cell permeability can vary between cell types. If poor uptake is suspected, consider using cellular thermal shift assays (CETSA) to confirm target engagement within the cell. |
| Inactive Compound | Ensure proper storage and handling of the this compound compound to maintain its activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. Variations in cell number can significantly impact protein levels and degradation efficiency. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound to the cells. |
| Uneven Drug Distribution | Gently swirl the plate after adding this compound to ensure even distribution of the compound in the culture medium. |
| Issues with Western Blotting | Standardize all steps of the Western blotting protocol, including protein quantification, gel loading, transfer efficiency, and antibody incubation times. Use a reliable loading control to normalize for any variations. |
Problem 3: Observed cytotoxicity at effective concentrations.
| Possible Cause | Troubleshooting Steps |
| On-target Toxicity | BTK is crucial for B-cell survival, so its degradation can lead to apoptosis in B-cell derived lines. This is an expected on-target effect. |
| Off-target Toxicity | Assess the off-target profile of this compound in your cell line using proteomic approaches (e.g., mass spectrometry) to identify any unintended protein degradation that may contribute to toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). |
Data Presentation
Table 1: Dose-Dependent Degradation of BTK by this compound in NAMALWA Cells
| This compound Concentration (nM) | % BTK Degradation (relative to vehicle) |
| 0.1 | ~10% |
| 1 | ~30% |
| 7.9 (DC50) | 50% |
| 10 | ~60% |
| 100 | >95% |
| 1000 | >95% |
Note: This table is a representative example based on the reported DC50 of 7.9 nM and Dmax of >95% in NAMALWA cells. Actual degradation percentages may vary depending on the specific experimental conditions and cell line used.
Table 2: Representative Time-Course of BTK Degradation by a CRBN-Recruiting BTK PROTAC
| Treatment Time (hours) | % BTK Degradation (relative to time 0) |
| 0 | 0% |
| 1 | ~25% |
| 2 | ~50% |
| 4 | ~90% |
| 8 | >95% |
| 24 | >95% |
Note: This table is based on the degradation kinetics of MT-802, a structurally related BTK PROTAC that also recruits CRBN.[6] It is recommended to perform a specific time-course experiment for this compound.
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound-mediated BTK Degradation by Western Blot
-
Cell Seeding: Seed NAMALWA cells (or your cell line of interest) in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A recommended concentration range to start with is 0.1 nM to 10 µM. Add the different concentrations of this compound or vehicle control (e.g., DMSO) to the cells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK (e.g., Cell Signaling Technology #8547) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation for each concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation against the this compound concentration to determine the DC50 and Dmax.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced BTK degradation.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for low degradation.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SJF620 Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of SJF620, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Bruton's Tyrosine Kinase (BTK) by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule known as a PROTAC. It is designed to selectively target Bruton's Tyrosine Kinase (BTK) for degradation.[1] this compound works by simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This compound contains a lenalidomide analog to recruit CRBN.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: While a specific off-target profile for this compound has not been published, potential off-target effects can be inferred from its mechanism of action, particularly the use of a lenalidomide analog to recruit CRBN. This component can induce the degradation of endogenous CRBN "neosubstrates," which are not the intended target. Key potential off-target proteins include:
Unintended degradation of these proteins can lead to various cellular effects, making it crucial to assess the selectivity of this compound in your experimental system.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects requires a multi-pronged approach:
-
Dose-Response Optimization: Use the lowest effective concentration of this compound to achieve the desired level of BTK degradation. High concentrations can lead to the "hook effect" and may increase off-target engagement.
-
Use of Controls: Employ appropriate negative controls, such as an inactive epimer of the CRBN-binding ligand, to confirm that the observed effects are due to CRBN-mediated degradation.
-
Selectivity Profiling: Perform unbiased proteomics studies to identify proteins that are degraded upon this compound treatment in your specific cell line.
-
Orthogonal Approaches: Validate key findings using alternative methods to inhibit BTK function, such as other small molecule inhibitors or genetic knockdown (e.g., siRNA, shRNA), to distinguish on-target from off-target phenotypes.
Troubleshooting Guides
Problem 1: I am observing cellular toxicity or a phenotype that is inconsistent with BTK degradation.
-
Possible Cause: This may be due to the degradation of off-target proteins like IKZF1, IKZF3, or GSPT1.[3][4][5][6]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest concentration of this compound that effectively degrades BTK while minimizing the unexpected phenotype.
-
Western Blot for Known Off-Targets: Check the protein levels of IKZF1, IKZF3, and GSPT1 in your this compound-treated cells compared to vehicle-treated controls.
-
Global Proteomics Analysis: Conduct a global proteomics experiment (see Experimental Protocols) to get an unbiased view of all proteins affected by this compound in your system. This will help identify unexpected off-target degradation.[7][8]
-
Rescue Experiment: If a specific off-target is identified and hypothesized to cause the phenotype, attempt a rescue experiment by overexpressing a degradation-resistant mutant of the off-target protein.
-
Problem 2: My results are not reproducible across different cell lines.
-
Possible Cause: The expression levels of BTK, CRBN, and other components of the ubiquitin-proteasome system can vary between cell lines, influencing both on-target and off-target degradation efficiency.
-
Troubleshooting Steps:
-
Characterize Your Cell Lines: Before starting your experiments, confirm the expression levels of BTK and CRBN in your chosen cell lines by Western blot.
-
Titrate this compound for Each Cell Line: The optimal concentration of this compound for BTK degradation may differ between cell lines. Perform a dose-response curve for each new cell line.
-
Consider Off-Target Expression: Be aware that the expression levels of potential off-targets (IKZF1, GSPT1, etc.) can also vary, potentially leading to different off-target liabilities in different cellular contexts.
-
Data Presentation
Table 1: Key Proteins in this compound On-Target and Potential Off-Target Pathways
| Protein | Role | Rationale for Monitoring |
| BTK | On-Target | The intended target of this compound-mediated degradation. |
| CRBN | E3 Ligase | Recruited by the lenalidomide moiety of this compound to ubiquitinate BTK. |
| IKZF1 | Potential Off-Target | A zinc-finger transcription factor and known neosubstrate of lenalidomide-like molecules.[3][4] |
| IKZF3 | Potential Off-Target | Another Ikaros family zinc-finger transcription factor and known neosubstrate.[3][4] |
| GSPT1 | Potential Off-Target | A translation termination factor that can be degraded by certain CRBN modulators.[3][5][6] |
Experimental Protocols
Global Proteomics Analysis to Identify Off-Targets
This protocol provides a general workflow for identifying this compound-induced protein degradation on a proteome-wide scale using mass spectrometry.
Objective: To identify on-target and off-target proteins degraded by this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Materials for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation and software for data analysis
Procedure:
-
Cell Treatment: Plate your cells and treat with this compound at the desired concentration and for a specific time course (e.g., 6, 12, 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis and Protein Quantification: Harvest the cells, lyse them, and quantify the total protein concentration.
-
Protein Digestion: Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify and quantify proteins from the MS data. Compare the protein abundance between this compound-treated and vehicle-treated samples to identify significantly downregulated proteins.
NanoBRET™ Target Engagement Assay
This protocol outlines a method to confirm the engagement of this compound with BTK and CRBN in live cells.
Objective: To measure the binding of this compound to its target proteins in a cellular context.
Materials:
-
Cells expressing NanoLuc®-BTK or NanoLuc®-CRBN fusion proteins
-
NanoBRET™ tracer for the respective target
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc® fusion protein in a suitable assay plate.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer and varying concentrations of this compound to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive binding to the target protein.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to BTK degradation.
Caption: Workflow for identifying this compound off-target effects.
Caption: Logical relationship of this compound on- and off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor SJF620 Efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering suboptimal efficacy with SJF620, a PROTAC® (Proteolysis Targeting Chimera) designed to induce the degradation of Bruton's tyrosine kinase (BTK) by hijacking the E3 ubiquitin ligase Cereblon (CRBN).
FAQs: Understanding this compound and its Mechanism
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule known as a PROTAC.[1][2][3] It is designed to specifically target Bruton's tyrosine kinase (BTK) for degradation.[2][4] this compound functions by simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN), bringing them into close proximity.[1][2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to BTK, tagging it for degradation by the cell's proteasome.[2][5] The degradation of BTK disrupts downstream signaling pathways that are crucial for the survival and proliferation of certain cancer cells.[6][7][8]
Q2: What is the expected outcome of successful this compound treatment in sensitive cell lines?
A2: In sensitive cell lines, successful treatment with this compound should result in a significant reduction in the total protein levels of BTK. This can be observed as early as a few hours after treatment. The degradation of BTK is expected to lead to the inhibition of downstream signaling pathways, which can manifest as decreased cell viability, induction of apoptosis, and cell growth arrest. In the Burkitt lymphoma cell line NAMALWA, for instance, this compound has a reported DC50 (concentration at which 50% of the protein is degraded) of 7.9 nM.[1][3][9]
Q3: What are the key cellular components required for this compound activity?
A3: The efficacy of this compound is dependent on several key cellular components:
-
Target Protein (BTK): The cell line must express sufficient levels of BTK for this compound to bind and induce degradation.
-
E3 Ligase (Cereblon - CRBN): The cell line must express functional Cereblon, which is the E3 ligase recruited by this compound.[10]
-
Ubiquitin-Proteasome System (UPS): A functional UPS is necessary to recognize the ubiquitinated BTK and carry out its degradation.[2][11]
Q4: In which types of cancer is BTK a relevant target?
A4: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is critical for the survival of B-cell neoplasms.[2][6] Therefore, it is an important therapeutic target in various B-cell malignancies, such as Non-Hodgkin's lymphoma (NHL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma.[2][12]
Troubleshooting Guide: Poor this compound Efficacy
If you are observing minimal BTK degradation or a lack of downstream effects in your cell line, please consult the following troubleshooting guide.
Initial Checks
-
Compound Integrity and Concentration:
-
Confirm the correct storage of this compound (-20°C or -80°C as recommended).
-
Ensure accurate preparation of stock solutions and working concentrations. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
-
Cell Line Viability:
-
Ensure your cells are healthy and in the logarithmic growth phase before treatment.
-
Perform a baseline viability assay to confirm the health of your untreated cells.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound efficacy.
Potential Issues and Solutions
| Problem | Potential Cause | Suggested Action |
| No BTK Degradation | Low or no expression of BTK in the cell line. | Verify BTK protein levels via Western Blot. Use a known BTK-positive cell line (e.g., NAMALWA) as a positive control. |
| Low or no expression of CRBN E3 ligase.[13][14][15] | Verify CRBN protein and mRNA levels via Western Blot and qPCR. Some cell lines, like OCI-MY5 and OPM1, have been reported to have low CRBN expression.[14] | |
| Mutation in BTK preventing this compound binding. | Sequence the BTK gene in your cell line to check for mutations in the binding domain. | |
| Mutation or downregulation of components of the CRL4-CRBN E3 ligase complex.[16] | This is a more complex resistance mechanism. Consider using a PROTAC that recruits a different E3 ligase, such as VHL.[17] | |
| Inefficient ternary complex formation (this compound, BTK, CRBN). | Perform a co-immunoprecipitation experiment to assess the formation of the ternary complex. | |
| BTK is Ubiquitinated but Not Degraded | Impaired proteasome function. | Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated BTK would suggest a proteasome issue. |
| Upregulation of deubiquitinating enzymes (DUBs). | Investigate the expression of DUBs known to act on BTK. | |
| No Downstream Phenotypic Effects Despite BTK Degradation | Redundant signaling pathways compensating for BTK loss. | Perform pathway analysis (e.g., phospho-protein arrays) to identify compensatory signaling. |
| Cell line is not dependent on BTK signaling for survival. | Confirm the role of BTK in your cell line's survival using a different method, such as siRNA-mediated knockdown. |
Data Presentation
Table 1: Hypothetical this compound Efficacy in Different Cell Lines
| Cell Line | BTK Expression | CRBN Expression | DC50 (nM) | Max Degradation (%) |
| NAMALWA | High | High | 7.9 | >95% |
| Cell Line A (Sensitive) | High | High | 15 | 90% |
| Cell Line B (Resistant) | High | Low | >1000 | <20% |
| Cell Line C (Resistant) | Low | High | >1000 | Not Applicable |
Experimental Protocols
Protocol 1: Assessing BTK Degradation by Western Blot
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BTK overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software. Normalize BTK band intensity to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis:
-
Treat cells with this compound (at an effective concentration) or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against either BTK or CRBN overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against BTK, CRBN, and other components of the E3 ligase complex (e.g., DDB1) to confirm their presence in the immunoprecipitated complex.
-
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment:
-
Treat cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated BTK to accumulate.
-
-
Immunoprecipitation:
-
Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer and immunoprecipitate BTK using a specific antibody.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated BTK and run on an SDS-PAGE gel.
-
Perform a Western blot and probe the membrane with an antibody that recognizes ubiquitin or poly-ubiquitin chains. A smear or ladder of high molecular weight bands above the BTK band indicates ubiquitination.
-
Signaling Pathway and Mechanism Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
SJF620 Technical Support Center: Stability, Storage, and Troubleshooting
Welcome to the technical support center for SJF620, a potent and selective PROTAC BTK degrader. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability and storage of this compound, along with troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be kept at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), it can be stored at 0-4°C.[1] It is also recommended to store the compound under a nitrogen atmosphere to prevent oxidation.[2]
Q2: How should I store this compound in solution?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, solutions can be stored at -80°C for up to 6 months.[2] For shorter periods, storage at -20°C for up to 1 month is recommended.[2] When preparing solutions, it is advisable to use freshly opened, anhydrous solvents.
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO.[1] For in vivo studies, specific formulation protocols are available, often involving co-solvents like PEG300, Tween-80, or SBE-β-CD in saline.[2]
Q4: Is this compound sensitive to light?
Q5: What is the expected shelf life of this compound?
If stored properly under the recommended conditions, solid this compound is expected to be stable for over 3 years.[1] Stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.[2]
Quantitative Stability and Storage Data
| Parameter | Condition | Duration | Recommendation |
| Solid Form Storage | -20°C, dry, dark | Long-term (months to years) | Optimal for long-term stability.[1] |
| 0-4°C, dry, dark | Short-term (days to weeks) | Suitable for immediate use.[1] | |
| Solution Storage | -80°C in a suitable solvent | Up to 6 months | Recommended for stock solutions.[2] |
| -20°C in a suitable solvent | Up to 1 month | Suitable for working aliquots.[2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation observed in stock solution upon thawing. | - Poor solubility of this compound in the chosen solvent at lower temperatures.- Solvent evaporation leading to increased concentration. | - Gently warm the vial to 37°C and sonicate to redissolve the compound.- Ensure vials are properly sealed to prevent solvent evaporation.- Consider preparing a fresh stock solution if precipitation persists. |
| Loss of activity or inconsistent results in cellular assays. | - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of stock solutions.- Hydrolysis of the thalidomide-like moiety or the linker. | - Confirm the age and storage conditions of your this compound stock.- Always aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh dilutions from a new stock aliquot for each experiment.- Consider performing a stability check using a validated analytical method (see Experimental Protocols). |
| "Hook effect" observed (decreased degradation at higher concentrations). | - Formation of non-productive binary complexes (this compound-BTK or this compound-CRBN) at high concentrations, which prevents the formation of the productive ternary complex (BTK-SJF620-CRBN). | - Perform a dose-response experiment over a wider range of concentrations to identify the optimal concentration for degradation.- Use biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation at different concentrations. |
| No BTK degradation observed. | - Insufficient expression of Cereblon (CRBN), the E3 ligase recruited by this compound, in the cell line.- Low cellular permeability of this compound.- Rapid metabolism of this compound in the cell model. | - Verify the expression of CRBN in your cell line by Western blot or qPCR.- Use a positive control cell line known to have good CRBN expression.- Evaluate the cellular uptake of this compound using LC-MS/MS analysis of cell lysates. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method that can be adapted to assess the stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient:
-
0-5 min: 10-90% B
-
5-7 min: 90% B
-
7-8 min: 90-10% B
-
8-10 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV, 254 nm (or a wavelength determined by UV-Vis scan of this compound)
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution with the initial mobile phase composition (90% A: 10% B) to a working concentration (e.g., 50 µM).
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The retention time of the main this compound peak should remain consistent. The peak area of this compound can be used to quantify its degradation over time.
Protocol 2: Forced Degradation Study of this compound
This protocol describes conditions for a forced degradation study to identify potential degradation pathways.
1. Preparation of this compound Samples:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50% ACN/water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid this compound at 80°C for 24 hours.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by the stability-indicating HPLC method described above.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Visualizations
References
addressing inconsistent results with SJF620 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with SJF620 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Bruton's tyrosine kinase (BTK) for degradation.[1][2] It is a heterobifunctional molecule, meaning it has two key components: a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2][3][4] By bringing BTK and CRBN into close proximity, this compound facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[1][2][5] This targeted degradation approach differs from traditional inhibitors that only block the protein's activity.
Q2: What cell lines are suitable for this compound treatment?
This compound has been shown to be effective in Burkitt's lymphoma cell lines, such as NAMALWA, which have robust BTK expression.[5] Generally, cell lines with endogenous expression of both BTK and CRBN are required for this compound to exert its degradative effect. It is crucial to verify the expression levels of both proteins in your chosen cell line.
Q3: What is the recommended concentration range for this compound?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. A DC50 (concentration at which 50% of the target protein is degraded) of 7.9 nM has been reported in NAMALWA cells.[3][4] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[6]
Q4: How should this compound be stored?
Proper storage of this compound is critical to maintain its activity and ensure reproducible results.[6] For long-term storage, it is recommended to store the compound at -80°C for up to six months or at -20°C for one month, preferably under a nitrogen atmosphere.[3] Stock solutions should be prepared and stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Inconsistent Results
Inconsistent results with this compound treatment can arise from various factors, from reagent handling to experimental design. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Little to No BTK Degradation
If you observe minimal or no degradation of BTK after this compound treatment, consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Cell Line Issues | - Verify BTK and CRBN Expression: Confirm the presence of both BTK and CRBN in your cell line using Western blot or qPCR. - Cell Line Authenticity: Ensure your cell line is authentic and free from contamination. Perform cell line authentication if necessary. - Cell Passage Number: High passage numbers can lead to genetic drift and altered protein expression. Use cells within a consistent and low passage range. |
| Reagent Problems | - This compound Integrity: Ensure this compound has been stored correctly and has not expired. If in doubt, use a fresh vial of the compound. - Solvent Quality: Use high-quality, anhydrous DMSO for preparing stock solutions. Poor solvent quality can affect compound solubility and stability. |
| Protocol Deviations | - Incorrect Concentration: Perform a dose-response curve to determine the optimal this compound concentration for your cell line. - Insufficient Treatment Time: Conduct a time-course experiment to identify the optimal duration for BTK degradation. Degradation is a time-dependent process. |
| Assay-Specific Issues | - Western Blot Problems: Optimize your Western blot protocol. Ensure efficient protein transfer and use validated antibodies for BTK and loading controls. - Proteasome Inhibition: If you are co-treating with other compounds, ensure they do not inhibit the proteasome, as this will prevent BTK degradation. |
Issue 2: High Variability Between Replicates
High variability can obscure the true effect of this compound. The following table outlines potential sources of variability and how to address them.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Cell Seeding | - Inconsistent Cell Numbers: Use a cell counter to ensure consistent cell seeding density across all wells. - Uneven Cell Distribution: After seeding, gently swirl the plate to ensure an even distribution of cells. Avoid letting plates sit for extended periods before incubation. |
| Compound Addition | - Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of this compound. - Edge Effects: To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with media without cells. |
| Assay Execution | - Inconsistent Incubation Times: Ensure all plates are incubated for the same duration. - Variable Lysis/Harvesting: Standardize the cell lysis and harvesting procedures to minimize variability in protein extraction. |
Experimental Protocols
General Protocol for Assessing BTK Degradation in Suspension Cells
-
Cell Seeding: Seed suspension cells (e.g., NAMALWA) in a multi-well plate at a density of 0.5 - 1 x 10^6 cells/mL in complete growth medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the desired concentrations of this compound or vehicle control (DMSO) to the cell culture wells. The final DMSO concentration should typically be kept below 0.1%.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Harvest the cells by centrifugation and wash once with cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis: Normalize protein lysates to the same concentration and analyze BTK and a loading control (e.g., GAPDH, β-actin) by Western blot.
Visualizing Key Processes
To aid in understanding and troubleshooting, the following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow, and a logical troubleshooting flow.
Caption: Mechanism of action of this compound as a BTK-degrading PROTAC.
Caption: A typical experimental workflow for assessing this compound-mediated BTK degradation.
Caption: A logical troubleshooting flow for addressing inconsistent this compound results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
western blot optimization for detecting BTK degradation by SJF620
Welcome to the technical support center for optimizing the detection of Bruton's tyrosine kinase (BTK) degradation mediated by the PROTAC® degrader SJF620. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help researchers and scientists achieve reliable and reproducible Western blot results.
Mechanism of Action: this compound-Mediated BTK Degradation
This compound is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BTK.[1][2][3] It functions by simultaneously binding to BTK and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][4] This proximity induces the formation of a ternary complex, leading to the ubiquitination of BTK, which marks it for degradation by the 26S proteasome.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a PROTAC, a small molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system.[1][3] It is composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][5] By bringing BTK and CRBN close together, this compound facilitates the tagging of BTK with ubiquitin, leading to its destruction by the proteasome.[4]
Q2: What is the expected result in a Western blot experiment?
In a successful experiment, you should observe a dose- and time-dependent decrease in the intensity of the BTK band (at ~77 kDa) in cell lysates treated with this compound compared to the vehicle-treated control (e.g., DMSO). The levels of a loading control protein (like β-actin, GAPDH, or α-tubulin) should remain constant across all lanes.
Q3: What are the essential controls for a BTK degradation experiment?
-
Vehicle Control (Negative Control): Cells treated with the same concentration of vehicle (e.g., DMSO) used to dissolve this compound. This shows the baseline level of BTK expression.
-
Positive Control Cell Line: A cell line known to express BTK, such as the NAMALWA Burkitt lymphoma cell line, is useful to confirm that the antibody and protocol are working.[2][5]
-
Proteasome Inhibitor Control (Mechanistic Control): Co-treatment of cells with this compound and a proteasome inhibitor (e.g., MG132).[6] This should "rescue" BTK from degradation, confirming the degradation is proteasome-dependent. If BTK levels remain high in the presence of this compound and MG132, it validates the mechanism of action.
Q4: Why might I see a smear or bands at a higher molecular weight after this compound treatment?
This smearing or the appearance of higher molecular weight species can indicate the presence of polyubiquitinated BTK. This is an expected intermediate step in the degradation process. To visualize this more clearly, you can treat cells with a proteasome inhibitor like MG132 to block the final degradation step, causing the ubiquitinated protein to accumulate.[7]
Experimental Workflow & Protocols
The following diagram and protocol outline the key steps for assessing BTK degradation.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture cells (e.g., NAMALWA) to optimal density.
-
Treat cells with varying concentrations of this compound (e.g., 1-100 nM) or vehicle (DMSO) for a specified time (e.g., 4-24 hours). The DC50 for this compound is reported as 7.9 nM in NAMALWA cells.[2][5]
-
For the proteasome inhibitor control, pre-treat cells with MG132 (typically 10-20 µM) for 1-2 hours before adding this compound.[6]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.[7][8]
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load 20-40 µg of total protein per lane onto an appropriate percentage SDS-PAGE gel (see Table 2).[9][10]
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a ~77 kDa protein like BTK, a wet transfer is often more efficient.[8]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[11] Note: Some antibodies perform better in BSA versus milk; check the antibody datasheet.[7]
-
Incubate the membrane with primary antibody (e.g., anti-BTK and anti-loading control) diluted in blocking buffer, typically for 2 hours at room temperature or overnight at 4°C.[11][12]
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane again as in the previous step.
-
Incubate the blot with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or film.
-
Data & Reagent Tables
Table 1: Recommended Antibody and Reagent Concentrations
| Reagent | Starting Concentration/Dilution | Notes |
|---|---|---|
| Primary Antibodies | ||
| Anti-BTK | 1:1000 | Optimization is crucial. Test a range from 1:500 to 1:2000.[12][13] |
| Anti-β-Actin (Loading Control) | 1:5000 - 1:10,000 | Should recognize a band at ~42 kDa. |
| Anti-GAPDH (Loading Control) | 1:5000 - 1:10,000 | Should recognize a band at ~37 kDa. |
| Secondary Antibody | ||
| Anti-Rabbit/Mouse IgG-HRP | 1:2000 - 1:10,000 | Use a secondary that matches the host species of the primary antibody. |
| Inhibitors | ||
| This compound Stock | 10 mM in DMSO | Store at -20°C or -80°C. |
| MG132 Stock | 10 mM in DMSO | Store at -20°C. Working concentrations are typically 5-50 µM.[6][14] |
Table 2: SDS-PAGE Gel Percentage Guide
| Protein Target | Molecular Weight (kDa) | Recommended Gel % |
|---|---|---|
| BTK | ~77 kDa | 8-10% |
| β-Actin | ~42 kDa | 12% |
| GAPDH | ~37 kDa | 12% |
Troubleshooting Guide
Q: I don't see any BTK band, even in my untreated control lane. What went wrong?
This suggests a fundamental issue with protein detection.
-
Possible Cause 1: Primary Antibody Issue. The antibody may not be working or used at a suboptimal dilution.
-
Possible Cause 2: Inefficient Protein Transfer. The BTK protein may not have transferred efficiently from the gel to the membrane.
-
Solution: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency across all lanes. For a 77 kDa protein, ensure your transfer conditions (time, voltage) are adequate; a wet transfer is generally more efficient for proteins >70 kDa.[8]
-
-
Possible Cause 3: Low BTK Expression. The cell line used may have very low endogenous BTK levels.
Q: My BTK band is present, but I don't see any degradation after this compound treatment.
This indicates the degradation was not successfully induced or detected.
-
Possible Cause 1: this compound Inactivity or Incorrect Concentration. The compound may have degraded or the concentration used was too low.
-
Solution: Use a fresh dilution of this compound. Perform a dose-response experiment (e.g., 1 nM to 1 µM) and a time-course experiment (e.g., 2, 4, 8, 24 hours) to find the optimal conditions for degradation.
-
-
Possible Cause 2: Cell Line is Non-responsive. The cell line may lack essential components of the CRBN E3 ligase machinery.
-
Possible Cause 3: BTK Resynthesis is Masking Degradation. The cell may be rapidly synthesizing new BTK, obscuring the degradation effect.
-
Solution: A time-course experiment is essential. Degradation is often most apparent at earlier time points (4-8 hours) before compensatory mechanisms are activated.
-
Q: My blot has very high background, making the bands difficult to see.
High background can obscure the signal and is often caused by non-specific antibody binding.
-
Possible Cause 1: Insufficient Blocking. The blocking step was not effective enough.
-
Possible Cause 2: Antibody Concentration is Too High.
-
Solution: Reduce the concentration of the primary or secondary antibody. High antibody concentrations can lead to non-specific binding.[17]
-
-
Possible Cause 3: Inadequate Washing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MG-132 | Cell Signaling Technology [cellsignal.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 10. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Proteasome Inhibitors [labome.com]
- 15. southernbiotech.com [southernbiotech.com]
- 16. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Optimizing SJF620 Treatment Time Course
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the treatment time course for the PROTAC® BTK degrader, SJF620, and achieve optimal experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Issue 1: No or minimal degradation of BTK observed.
-
Question: I have treated my cells with this compound, but I am not observing any significant degradation of Bruton's Tyrosine Kinase (BTK) via Western blot. What could be the issue?
-
Answer: Several factors could contribute to a lack of BTK degradation. Consider the following troubleshooting steps:
-
Verify Cell Line and Target Expression: Confirm that your chosen cell line expresses sufficient levels of both BTK and Cereblon (CRBN), the E3 ligase recruited by this compound. The Burkitt lymphoma cell line NAMALWA is a known responsive model.[1][2]
-
Optimize this compound Concentration: The effective concentration of a PROTAC can be highly cell-line dependent. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for BTK degradation in your system.
-
Optimize Incubation Time: The kinetics of PROTAC-mediated degradation can vary. A single time point may not be sufficient to observe maximal degradation. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration. Some PROTACs can induce degradation within a few hours, while others may require longer incubation.
-
Check Compound Integrity and Solubility: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity. This compound should be stored at -80°C for long-term stability.[1] Confirm that the compound is fully dissolved in the final culture medium, as precipitation will reduce its effective concentration.
-
Proteasome Inhibition Control: To confirm that the observed degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should rescue BTK from degradation.[3]
-
Issue 2: The "Hook Effect" is observed at high concentrations.
-
Question: My dose-response curve for this compound shows that BTK degradation decreases at higher concentrations. Is this expected?
-
Answer: Yes, this is a known phenomenon for PROTACs called the "hook effect".[4] It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (this compound-BTK or this compound-CRBN) instead of the productive ternary complex (BTK-SJF620-CRBN) required for degradation. This results in reduced degradation efficiency at supra-optimal concentrations. To address this, it is crucial to perform a full dose-response curve to identify the optimal concentration range that promotes maximal degradation (Dmax) and avoid concentrations that fall into the hook effect region.
Issue 3: Inconsistent results between experiments.
-
Question: I am observing significant variability in BTK degradation with this compound across different experiments. How can I improve reproducibility?
-
Answer: Inconsistent results can stem from several sources. To improve reproducibility, consider the following:
-
Consistent Cell Culture Conditions: Ensure that cell passage number, confluency, and overall cell health are consistent between experiments.
-
Precise Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Standardized Protocols: Adhere strictly to your optimized experimental protocol, including incubation times, cell densities, and Western blot procedures.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) in your Western blots to normalize for protein loading variations.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule. It works by simultaneously binding to Bruton's Tyrosine Kinase (BTK) and the E3 ubiquitin ligase Cereblon (CRBN).[5] This brings BTK into close proximity to CRBN, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[5]
Q2: What are the recommended experimental controls when using this compound?
A2: To ensure the specificity of your results, the following controls are recommended:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Inactive Epimer/Negative Control: If available, use a structurally similar but inactive version of this compound that cannot bind to either BTK or CRBN. This helps to rule out off-target effects of the chemical scaffold.[]
-
CRBN Ligand Competition: Co-treatment with an excess of a CRBN ligand (e.g., pomalidomide) should compete with this compound for binding to CRBN and thus prevent BTK degradation.
-
Proteasome Inhibitor: As mentioned in the troubleshooting guide, pre-treatment with a proteasome inhibitor like MG132 should block this compound-mediated degradation of BTK.[3]
Q3: Are there known off-target effects for this compound?
A3: While this compound is designed to be a specific BTK degrader, it is important to consider potential off-target effects. As this compound utilizes CRBN, it is possible that it could affect the degradation of other CRBN neosubstrates.[3] To assess the specificity of this compound in your experimental system, it is advisable to perform proteomics studies to identify other proteins that may be degraded upon treatment. Shorter treatment times (e.g., < 6 hours) are more likely to reveal direct targets.[7]
Q4: What is the recommended cell line for this compound experiments?
A4: The Burkitt lymphoma cell line NAMALWA has been shown to be responsive to this compound, with a reported DC50 of 7.9 nM.[1][2] However, the optimal cell line will depend on the specific research question. It is important to select a cell line that endogenously expresses both BTK and CRBN.
Data Presentation
The following tables summarize hypothetical quantitative data from a time-course and dose-response experiment using this compound in NAMALWA cells, as would be determined by densitometry of Western blot bands.
Table 1: Time-Course of BTK Degradation by this compound
| Treatment Time (hours) | This compound Concentration (nM) | Normalized BTK Level (%) |
| 0 | 10 | 100 |
| 2 | 10 | 75 |
| 4 | 10 | 40 |
| 8 | 10 | 15 |
| 16 | 10 | 10 |
| 24 | 10 | 12 |
Table 2: Dose-Response of BTK Degradation by this compound at 16 hours
| This compound Concentration (nM) | Normalized BTK Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 5 | 50 |
| 10 | 15 |
| 50 | 10 |
| 100 | 12 |
| 500 | 30 |
| 1000 | 55 |
Experimental Protocols
Protocol: Time-Course Analysis of this compound-Mediated BTK Degradation by Western Blot
This protocol outlines the steps for determining the optimal treatment time for BTK degradation by this compound in NAMALWA cells.
Materials:
-
NAMALWA cells
-
Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BTK, Mouse anti-GAPDH
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed NAMALWA cells in a 6-well plate at a density that will result in approximately 80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare dilutions of this compound in complete medium to the desired final concentrations. For a time-course experiment, a single optimal concentration (e.g., 10 nM, based on a prior dose-response curve) should be used.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the BTK band intensity to the corresponding loading control band intensity for each sample.
-
Mandatory Visualization
Caption: Diagram of the this compound-mediated degradation of BTK via the ubiquitin-proteasome system.
Caption: A typical experimental workflow for optimizing the this compound treatment time course.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioengineer.org [bioengineer.org]
- 4. youtube.com [youtube.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating SJF620 Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SJF620, a novel Bruton's tyrosine kinase (BTK) targeting PROTAC (Proteolysis Targeting Chimera), with alternative BTK inhibitors. The focus is on the anticipated efficacy of this compound in patient-derived xenograft (PDX) models of B-cell malignancies, a critical preclinical step in drug development. While specific in vivo efficacy data for this compound in PDX models is not yet publicly available, this guide leverages existing data on its mechanism of action and compares its potential with established BTK inhibitors and other BTK-targeting PROTACs that have been evaluated in similar preclinical settings.
Executive Summary
This compound is a potent BTK degrader that has demonstrated a significantly improved pharmacokinetic profile compared to earlier-generation BTK PROTACs like MT802.[1][2] By hijacking the body's own ubiquitin-proteasome system, this compound offers a distinct mechanism of action compared to traditional small molecule inhibitors, leading to the complete removal of the BTK protein. This approach holds promise for overcoming resistance mechanisms associated with inhibitor-based therapies. This guide will delve into the specifics of this compound's mechanism, present comparative data for other BTK-targeted agents, and provide detailed experimental protocols for evaluating its efficacy in patient-derived xenografts.
Data Presentation: Comparative Analysis of BTK-Targeted Therapies
The following tables summarize key data points for this compound and comparable BTK inhibitors and degraders. This information is essential for understanding the potential advantages of this compound in a preclinical setting.
Table 1: In Vitro Potency of BTK-Targeted Agents
| Compound | Mechanism of Action | Target | Cell Line | IC50/DC50 (nM) |
| This compound | PROTAC BTK Degrader | BTK | - | Not Publicly Available |
| MT802 | PROTAC BTK Degrader | BTK (Wild-type & C481S) | Immortalized cells, patient-derived B-lymphocytes | Low nanomolar |
| UBX-382 | PROTAC BTK Degrader | BTK (Wild-type & Mutants) | Diffuse large B-cell lymphoma cell line | Single-digit nanomolar |
| Ibrutinib | Covalent BTK Inhibitor | BTK | - | - |
| Acalabrutinib | Covalent BTK Inhibitor | BTK | - | - |
| Zanubrutinib | Covalent BTK Inhibitor | BTK | - | - |
Note: IC50 refers to the half maximal inhibitory concentration for inhibitors, while DC50 refers to the half maximal degradation concentration for PROTACs. Data for this compound's DC50 is not yet in the public domain, but it is expected to be potent based on its design.
Table 2: Clinical Efficacy of Approved BTK Inhibitors in B-Cell Malignancies
| Drug | Disease | Overall Response Rate (ORR) |
| Ibrutinib | Relapsed/Refractory Mantle Cell Lymphoma | 68% |
| Acalabrutinib | Relapsed/Refractory Mantle Cell Lymphoma | 81% |
| Zanubrutinib | Relapsed/Refractory Mantle Cell Lymphoma | 84% |
This clinical data for approved BTK inhibitors provides a benchmark for the efficacy that would be sought for this compound in future clinical trials following successful preclinical evaluation in models such as PDX.
Experimental Protocols
To rigorously validate the efficacy of this compound in patient-derived xenografts, the following experimental protocols are recommended.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models from B-cell Malignancy Patients
-
Tissue Acquisition: Obtain fresh tumor tissue from patients with B-cell lymphomas (e.g., Diffuse Large B-cell Lymphoma, Mantle Cell Lymphoma) under informed consent and IRB approval.
-
Tissue Processing: Mechanically dissociate the tumor tissue into a single-cell suspension or small fragments in a sterile environment.
-
Implantation: Surgically implant the tumor fragments or inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice).[3][4]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and growth. Measure tumor volume using calipers twice weekly.
-
Passaging: Once the tumors reach a predetermined size (e.g., 1000-1500 mm³), sacrifice the mouse, excise the tumor, and passage it to a new cohort of mice for expansion. Early passages (P1-P5) are recommended for efficacy studies to maintain the genetic and phenotypic characteristics of the original patient tumor.
Protocol 2: In Vivo Efficacy Study of this compound in Lymphoma PDX Models
-
Animal Cohort Establishment: Once tumors in the PDX model reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
This compound Group: Administer this compound at various dose levels (e.g., 1, 3, 10 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on its pharmacokinetic profile.
-
Comparator Group(s): Administer a standard-of-care BTK inhibitor (e.g., ibrutinib) at its clinically relevant dose.
-
Vehicle Control Group: Administer the vehicle used to formulate the drugs.
-
-
Tumor Growth and Body Weight Monitoring: Measure tumor volume and mouse body weight twice weekly.
-
Pharmacodynamic Analysis: At the end of the study, or at interim time points, collect tumor tissue and/or peripheral blood to assess the levels of BTK protein via Western blot or immunohistochemistry to confirm target degradation.
-
Efficacy Endpoints: The primary efficacy endpoint is tumor growth inhibition. Secondary endpoints can include overall survival and the incidence of adverse events (monitored by body weight changes and clinical signs).
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA for tumor growth curves) to determine the significance of the treatment effect.
Mandatory Visualization
Signaling Pathway of this compound-mediated BTK Degradation
Caption: Mechanism of this compound-mediated BTK protein degradation.
Experimental Workflow for PDX Efficacy Study
Caption: Workflow for evaluating this compound efficacy in PDX models.
Conclusion
This compound represents a promising next-generation therapeutic for B-cell malignancies due to its potent BTK degradation activity and favorable pharmacokinetic properties. While direct efficacy data in patient-derived xenografts is awaited, the mechanistic advantages of PROTAC-mediated protein degradation over traditional inhibition suggest a high potential for success in these highly relevant preclinical models. The experimental protocols outlined in this guide provide a robust framework for the preclinical validation of this compound, which will be crucial in its journey towards clinical application. The comparative data provided for existing BTK inhibitors and other degraders serves as a valuable benchmark for these future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 4. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
SJF620 vs. MT802: A Comparative Analysis of Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the development of Proteolysis Targeting Chimeras (PROTACs) with favorable pharmacokinetic (PK) properties is a critical determinant of their therapeutic potential. This guide provides a head-to-head comparison of the pharmacokinetic profiles of two Bruton's Tyrosine Kinase (BTK) degrading PROTACs, SJF620 and MT802, supported by available preclinical data.
Executive Summary
This compound demonstrates a markedly superior pharmacokinetic profile in mice compared to its predecessor, MT802.[1][2] Key differentiators include a significantly longer half-life and lower clearance for this compound, suggesting greater stability and exposure in vivo. These improved properties position this compound as a more promising candidate for further preclinical and clinical development.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound and MT802 in mice following a 1 mg/kg intravenous (i.v.) administration.
| Parameter | This compound | MT802 |
| Dose | 1 mg/kg (i.v.) | 1 mg/kg (i.v.) |
| Clearance | 427 mL/min/kg | 1662 mL/min/kg |
| Half-life (t½) | 1.64 h | 0.119 h |
Data sourced from Jaime-Figueroa et al., Bioorg Med Chem Lett. 2020.
The data clearly indicates that MT802 is rapidly cleared from circulation, with a very short half-life, making it unsuitable for in vivo applications. In contrast, this compound exhibits a more robust pharmacokinetic profile, characterized by a nearly 14-fold longer half-life and approximately 4-fold lower clearance. This improved metabolic stability is a significant advancement in the development of BTK-targeting PROTACs.
Experimental Protocols
While the full detailed experimental protocols for the pharmacokinetic studies of this compound and MT802 are proprietary to the conducting research organization (Pharmaron Inc.), a general methodology for such studies in mice can be outlined as follows:
Animal Model: Male CD-1 mice are typically used for pharmacokinetic studies.
Drug Formulation and Administration: The PROTAC molecules are formulated in a suitable vehicle, such as a solution of DMSO, PEG300, Tween-80, and saline. The formulation is administered as a single intravenous bolus injection, typically via the tail vein, at a specified dose (e.g., 1 mg/kg).
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Samples are typically collected from the retro-orbital sinus or tail vein into tubes containing an anticoagulant.
Plasma Preparation and Analysis: The blood samples are centrifuged to separate the plasma. The plasma is then processed, and the concentration of the PROTAC is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area under the curve (AUC).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for a PROTAC like this compound and a typical experimental workflow for its pharmacokinetic evaluation.
Caption: Mechanism of this compound-induced BTK degradation.
Caption: Murine pharmacokinetic study workflow.
References
A Comparative Guide to BTK Degradation vs. Inhibition: SJF620 and Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The first-generation BTK inhibitor, ibrutinib, revolutionized treatment paradigms by covalently binding to and inhibiting BTK. However, the landscape of BTK-targeted therapies is evolving with the advent of novel modalities such as proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparison of SJF620, a PROTAC BTK degrader, and ibrutinib, a covalent BTK inhibitor, focusing on their distinct mechanisms of action, biochemical potency, selectivity, and pharmacokinetic profiles.
Executive Summary
This document offers a head-to-head comparison of two distinct approaches to targeting Bruton's tyrosine kinase (BTK): inhibition with ibrutinib and degradation with this compound. Ibrutinib, a first-in-class covalent inhibitor, has demonstrated significant clinical efficacy but is associated with off-target effects and the development of resistance. This compound, a proteolysis-targeting chimera (PROTAC), represents a newer modality designed to induce the selective degradation of BTK. This guide presents available preclinical data to inform researchers on the potential advantages and differences between these two molecules.
Mechanism of Action: Inhibition vs. Degradation
Ibrutinib and this compound employ fundamentally different strategies to neutralize BTK activity.
Ibrutinib: Covalent Inhibition
Ibrutinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1] This permanent binding blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways crucial for B-cell proliferation and survival.[1]
This compound: Targeted Protein Degradation via PROTAC Technology
This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to eliminate BTK entirely.[2][3] It consists of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[4][5]
Performance Data at a Glance
The following tables summarize the available quantitative data for this compound and ibrutinib. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | Ibrutinib | Reference |
| Mechanism of Action | BTK Degradation (PROTAC) | Covalent BTK Inhibition | [2][3],[1] |
| Potency (DC₅₀/IC₅₀) | DC₅₀: 7.9 nM (in NAMALWA cells) | IC₅₀: ~0.5 nM (cell-free) | [6],[7] |
Table 1: Comparison of Mechanism and Potency.
| Parameter | This compound (in mice) | Ibrutinib (in humans/rats) | Reference |
| Half-life (t₁/₂) | 1.64 hours (i.v.) | 4-6 hours (oral, human) | [8],[9] |
| Clearance | Data not available | ~1,000 L/h (oral, human) | [10] |
| Volume of Distribution (Vd) | Data not available | ~10,000 L (human) | [10] |
Table 2: Pharmacokinetic Profile Comparison.
Kinase Selectivity
A critical aspect of kinase-targeted therapies is their selectivity, as off-target inhibition can lead to adverse effects.
Ibrutinib: Kinome scans have revealed that ibrutinib, while potent against BTK, also inhibits several other kinases, including TEC family kinases, EGFR, and JAK3.[7] This broader activity is thought to contribute to some of its known side effects.[7]
This compound: While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, the PROTAC technology itself offers a potential advantage in selectivity. Degradation is a highly specific process that depends on the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase.
Signaling Pathway and Mechanism of Action Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating SJF620 Target Engagement in Live Cells
This guide provides a comprehensive comparison of methods to validate the live-cell target engagement of SJF620, a potent degrader of Bruton's tyrosine kinase (BTK). For researchers in drug discovery and development, confirming that a molecule like this compound engages and degrades its intended target within a cellular environment is a critical step in validating its mechanism of action and therapeutic potential.
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to bring BTK into proximity with the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3][4] This guide compares this compound with its precursor, MT-802, and the well-established BTK inhibitor, Ibrutinib, to highlight different approaches to target modulation and validation.
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs like this compound induce the degradation of a target protein rather than simply inhibiting its activity. This event-driven pharmacology can offer advantages in potency, duration of effect, and the ability to target proteins previously considered "undruggable." The validation of this mechanism requires direct measurement of target protein loss in live cells.
Caption: Mechanism of this compound-mediated BTK degradation.
Comparative Performance of BTK-Targeted Compounds
The performance of this compound is best understood in the context of alternative molecules. The following table summarizes key quantitative data for this compound, its precursor MT-802, and the inhibitor Ibrutinib. The primary metric for a degrader is the DC₅₀ (half-maximal degradation concentration), which represents the concentration required to degrade 50% of the target protein.
| Compound | Type | Mechanism of Action | Target | E3 Ligase Recruited | DC₅₀ | Key Cell Line |
| This compound | PROTAC Degrader | Induces proteasomal degradation | BTK | Cereblon (CRBN) | 7.9 nM [1][2] | NAMALWA |
| MT-802 | PROTAC Degrader | Induces proteasomal degradation | BTK | Cereblon (CRBN) | ~1 - 14.6 nM[5][6][7] | NAMALWA, XLAs |
| Ibrutinib | Inhibitor | Irreversibly binds to Cys481 in the BTK active site | BTK | Not Applicable | Not Applicable | Various B-cell lines |
Key Experimental Assays for Target Engagement Validation
Validating that this compound engages and degrades BTK in live cells requires a multi-faceted approach. Below are detailed comparisons and protocols for essential assays.
Western Blotting: Direct Assessment of Protein Degradation
Principle: Western blotting is the gold-standard method to directly visualize and quantify the reduction of total BTK protein levels following treatment with a degrader. It provides unequivocal evidence of protein loss.
Comparison:
-
This compound/MT-802: A dose-dependent decrease in the band intensity corresponding to BTK's molecular weight would be expected.
-
Ibrutinib: No change in BTK protein levels should be observed, as it only inhibits the protein's function.
-
Controls: A loading control (e.g., GAPDH, β-Actin) is essential to ensure equal protein loading between lanes.
NanoBRET™ Target Engagement Assay: Measuring Live-Cell Binding
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a compound to a target protein in real-time within living cells.[8][9] It relies on energy transfer from a NanoLuc® luciferase-fused target protein (BTK-NLuc) to a cell-permeable fluorescent tracer that binds to the same protein. A test compound like this compound will compete with the tracer for binding to BTK, causing a decrease in the BRET signal. This allows for the calculation of an IC₅₀ value, representing the compound's affinity for the target in a physiological context.[10][11]
Comparison:
-
This compound/MT-802/Ibrutinib: All three compounds are expected to produce a dose-dependent decrease in the BRET signal, as they all bind to BTK. This assay confirms target engagement but not necessarily degradation.
-
Advantage: Provides quantitative binding affinity data (IC₅₀) in live cells, accounting for cell permeability and intracellular concentrations of cofactors like ATP.[8]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA): Confirming Target Binding
Principle: CETSA leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12][13] Intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) BTK remaining at each temperature is quantified, typically by Western blot. A positive target engagement results in a "thermal shift," where BTK remains soluble at higher temperatures in treated cells compared to untreated cells.
Comparison:
-
This compound/MT-802/Ibrutinib: All should induce a thermal shift, confirming they bind to and stabilize BTK inside the cell.
-
Advantage: This method does not require modification of the compound or the target protein (e.g., genetic tagging), allowing for the study of endogenous proteins in their native state.[14][15]
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
-
Cell Culture and Treatment: Seed NAMALWA cells (or other relevant B-cell lines) at an appropriate density. Treat cells with a dose-response curve of this compound (e.g., 0.1 nM to 1 µM) and controls (DMSO vehicle, 1 µM Ibrutinib) for a set time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[16] Keep samples on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet debris and quantify the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-40 µg per lane), add Laemmli sample buffer, boil for 5-10 minutes, and load onto a polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for BTK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[19]
-
Incubate with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.[19]
-
Analysis: Quantify band intensities using densitometry software. Normalize BTK band intensity to the loading control (e.g., GAPDH). Plot the normalized BTK levels against the concentration of this compound to determine the DC₅₀ value.
Protocol 2: BTK NanoBRET™ Target Engagement Assay
This protocol is adapted from Promega's NanoBRET™ TE Intracellular Kinase Assay technical manuals.[10][20]
-
Cell Preparation: Co-transfect HEK293 cells with a NanoLuc®-BTK fusion vector and a carrier DNA plasmid. The day after transfection, harvest and resuspend the cells in Opti-MEM.
-
Assay Plate Setup: Dispense cells into a 384-well white assay plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Opti-MEM.
-
Prepare the NanoBRET™ Tracer (e.g., Tracer K-5 or K-10 for BTK) at the recommended concentration in Opti-MEM.[10]
-
Add the diluted this compound and the tracer to the wells containing cells. Include "no compound" controls (tracer only) and "no tracer" background controls.
-
-
Incubation: Incubate the plate for 1-2 hours in a humidified incubator at 37°C and 5% CO₂.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, mixing it with an extracellular NanoLuc® inhibitor to reduce background signal.
-
Add the substrate solution to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (>610nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data by subtracting the background BRET ratio and expressing the results as a percentage of the "no compound" control.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
Caption: Logical flow for validating this compound's action in cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. anjiechem.com [anjiechem.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. MT-802 | PROTACs | BTK | TargetMol [targetmol.com]
- 8. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 17. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 20. promega.de [promega.de]
A Comparative Analysis of SJF620 and Other BTK-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) PROTAC degrader SJF620 with other notable alternatives. The analysis is supported by experimental data on their efficacy, selectivity, and pharmacokinetic properties, offering a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction to BTK PROTACs
Bruton's tyrosine kinase (BTK) is a crucial mediator in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, induce its degradation through the ubiquitin-proteasome system.[1][3] BTK PROTACs, therefore, offer a promising strategy to overcome the limitations of traditional BTK inhibitors, such as acquired resistance and off-target effects.[4][5]
This guide focuses on this compound, a BTK PROTAC developed to improve upon the pharmacokinetic profile of its potent predecessor, MT802.[1][3] We will compare its performance with MT802 and other key BTK PROTACs, including DD-03-171, PTD10, and L18I.
Mechanism of Action: The PROTAC Approach
BTK PROTACs are heterobifunctional molecules composed of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][3] This binding brings BTK into close proximity with the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.
Comparative Performance Data
The following tables summarize the key performance metrics for this compound and other BTK PROTACs based on available preclinical data. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Degradation Efficacy
| PROTAC | Warhead (BTK Ligand) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| This compound | Ibrutinib analog | Lenalidomide analog (CRBN) | 7.9 | >95 | NAMALWA | [6] |
| MT802 | Ibrutinib analog | Pomalidomide (CRBN) | 1.0 - 9.1 | >99 | Various | [7][8][9][10] |
| DD-03-171 | CGI-1746 analog | Thalidomide (CRBN) | 5.1 | >90 | Ramos | [11][12][13] |
| PTD10 | GDC-0853 (Fenebrutinib) | Pomalidomide (CRBN) | 0.5 | >95 | Ramos, JeKo-1, TMD8 | [4][14][15][16][17] |
| L18I | Ibrutinib analog | Lenalidomide (CRBN) | 29.0 (for C481S mutant) | >80 | HBL-1 (C481S) | [18][19][20] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Pharmacokinetic Properties in Mice
| PROTAC | Route of Administration | Dose (mg/kg) | Half-life (t1/2) (hours) | Clearance (mL/min/kg) | Exposure (AUC) | Reference(s) |
| This compound | Intravenous | 1 | 1.64 | 247 | 67.5 ngh/mL | [1] |
| MT802 | Intravenous | 1 | 0.119 | 1662 | 10.1 ngh/mL | [1] |
In-Depth Analysis of BTK PROTACs
This compound
This compound was specifically designed to address the poor pharmacokinetic profile of MT802.[1][3] While maintaining potent BTK degradation with a DC50 of 7.9 nM in NAMALWA cells, this compound exhibits a significantly improved half-life and lower clearance in mice compared to MT802.[1] This enhancement in its pharmacokinetic properties makes this compound a more viable candidate for in vivo studies and potential clinical development.
MT802
MT802 is a highly potent first-generation BTK PROTAC, demonstrating rapid and near-complete degradation of both wild-type and C481S mutant BTK at low nanomolar concentrations.[7][8][9] However, its clinical progression has been hampered by its suboptimal pharmacokinetic properties, characterized by a very short half-life and high clearance.[1]
DD-03-171
DD-03-171 is another potent BTK degrader that utilizes a CGI-1746-based warhead and recruits CRBN.[11][12][13] It effectively degrades both wild-type and the ibrutinib-resistant C481S mutant of BTK.[21] Notably, DD-03-171 has been shown to degrade Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which are known therapeutic targets in B-cell malignancies, suggesting a potential for synergistic anti-cancer activity.[11][13]
PTD10
PTD10 is a highly potent BTK PROTAC that employs the selective BTK inhibitor GDC-0853 (fenebrutinib) as its warhead.[4][14][15][16][17] This design choice confers improved selectivity compared to ibrutinib-based PROTACs, which are known to have off-target effects on other kinases.[4][14] PTD10 exhibits a remarkable DC50 of 0.5 nM and demonstrates superior inhibition of cell growth in lymphoma cell lines when compared directly to MT802 and DD-03-171.[4][15][16]
L18I
L18I is a more recently developed BTK PROTAC that has shown efficacy in degrading various ibrutinib-resistant BTK mutants, including C481S.[18][20] It has been investigated for its potential in treating autoimmune diseases, where it has demonstrated the ability to alleviate inflammation in preclinical models.[18][19]
B-Cell Receptor Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade, which is critical for B-cell proliferation and survival.
Experimental Protocols
Western Blotting for BTK Degradation
The following is a representative protocol for assessing BTK protein degradation in cell lines, adapted from published studies.[4][21][22]
Detailed Methodologies:
-
Cell Culture and Treatment: Cells (e.g., NAMALWA, Ramos, TMD8) are cultured in appropriate media and seeded in 6-well plates. The following day, cells are treated with a range of concentrations of the BTK PROTACs or vehicle control (DMSO) for a specified time period (typically 16-24 hours).
-
Protein Extraction: After treatment, cells are harvested, washed with ice-cold PBS, and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BTK. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control. Following washing steps, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the BTK band is normalized to the loading control, and the percentage of BTK degradation is calculated relative to the vehicle-treated control.
Conclusion
The development of BTK PROTACs represents a significant advancement in the pursuit of more effective and durable therapies for B-cell malignancies and autoimmune disorders. This compound stands out as a promising second-generation BTK PROTAC that successfully addresses the pharmacokinetic limitations of its highly potent predecessor, MT802. The comparative analysis also highlights the emergence of PROTACs like PTD10, which leverage more selective warheads to potentially minimize off-target effects, and DD-03-171, which offers the added benefit of degrading other relevant cancer targets. The continued exploration and optimization of these molecules, with a focus on improving both degradation efficacy and drug-like properties, will be crucial for their successful clinical translation. This guide provides a foundational understanding of the current landscape of BTK PROTACs to aid researchers in their ongoing efforts to develop next-generation targeted protein degraders.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bio-techne.com [bio-techne.com]
- 12. DD 03-171 | Active Degraders | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PTD10 | BTK PROTAC | Probechem Biochemicals [probechem.com]
- 17. medkoo.com [medkoo.com]
- 18. PROTAC for Bruton’s tyrosine kinase degradation alleviates inflammation in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Comparative Analysis of Bavdegalutamide (ARV-110) and Second-Generation Antiandrogens in the Long-Term Treatment of Metastatic Castration-Resistant Prostate Cancer
Introduction
This guide provides a comparative assessment of the long-term effects of bavdegalutamide (ARV-110), an investigational therapeutic, against established second-generation antiandrogens, enzalutamide and abiraterone acetate, for the treatment of metastatic castration-resistant prostate cancer (mCRPC). As "SJF620" is not a recognized therapeutic agent, this analysis utilizes bavdegalutamide as a representative emerging treatment in this class. Bavdegalutamide is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to selectively target and degrade the androgen receptor (AR).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of treatment mechanisms, efficacy, and safety profiles based on available preclinical and clinical data.
Mechanism of Action: A Novel Approach to Androgen Receptor Targeting
Androgen receptor signaling is a primary driver of prostate cancer progression.[1][2] While second-generation antiandrogens like enzalutamide and abiraterone acetate inhibit this pathway, bavdegalutamide introduces a novel mechanism of action.
-
Bavdegalutamide (ARV-110): As a PROTAC, bavdegalutamide is a heterobifunctional molecule. One end binds to the androgen receptor, and the other recruits the cereblon E3 ubiquitin ligase.[1][2][5] This proximity induces the ubiquitination of the AR, tagging it for degradation by the proteasome.[1][2][5] This approach not only inhibits AR signaling but eliminates the receptor protein itself, offering a potential advantage in overcoming resistance mechanisms.[6]
-
Enzalutamide: This is a potent AR signaling inhibitor. It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of AR to DNA.
-
Abiraterone Acetate: This agent inhibits CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue. By reducing the production of androgens, it decreases the activation of the AR.
The distinct mechanism of bavdegalutamide is depicted in the signaling pathway diagram below.
Long-Term Efficacy
The long-term efficacy of these treatments is assessed through various endpoints, including prostate-specific antigen (PSA) response, radiographic progression-free survival (rPFS), and overall survival (OS).
Bavdegalutamide (ARV-110) Clinical Data
Data from the Phase 1/2 ARDENT trial (NCT03888612) has shown promising anti-tumor activity for bavdegalutamide in heavily pretreated mCRPC patients.[3][7][8] A notable finding is the enhanced efficacy in patients with specific AR mutations, such as T878X and H875Y.[3][7][9]
Table 1: Efficacy of Bavdegalutamide in mCRPC (Phase 1/2 ARDENT Trial)
| Patient Subgroup | PSA50 Response Rate (≥50% decline) | Radiographic Progression-Free Survival (rPFS) | Notes |
|---|---|---|---|
| AR T878X/H875Y Mutations | 46% | 11.1 months | Enhanced response in this biomarker-selected group.[7][10] |
| Overall Population (heavily pretreated) | Varied by prior treatments | Ongoing assessment | Activity observed across various subgroups.[3][8] |
Comparative Efficacy with Standard of Care
Enzalutamide and abiraterone acetate have well-established long-term efficacy from large-scale clinical trials.
Table 2: Long-Term Efficacy of Enzalutamide and Abiraterone Acetate in mCRPC
| Treatment | Key Clinical Trial | Median rPFS | Median OS | Notes |
|---|---|---|---|---|
| Enzalutamide | PREVAIL | 20.0 months | 35.3 months | For chemotherapy-naïve mCRPC.[11] |
| Abiraterone Acetate + Prednisone | COU-AA-302 | 16.5 months | 34.7 months | For chemotherapy-naïve mCRPC. |
Direct long-term comparisons of bavdegalutamide with enzalutamide and abiraterone acetate in the same patient populations are not yet available from completed head-to-head trials. However, preclinical data suggests bavdegalutamide has higher activity than enzalutamide in cell-based assays and demonstrated greater tumor growth inhibition in xenograft models.[1][2]
Long-Term Safety and Tolerability
The long-term safety profiles of these agents are a critical consideration in treatment selection.
Bavdegalutamide (ARV-110) Safety Profile
In the ARDENT trial, bavdegalutamide has shown a manageable tolerability profile. Most treatment-related adverse events (TRAEs) were Grade 1 or 2.
Table 3: Common Treatment-Related Adverse Events (TRAEs) with Bavdegalutamide (420 mg QD)
| Adverse Event | Any Grade | Grade 3 | Notes |
|---|---|---|---|
| Nausea | 48% | 1% | Most common TRAEs were generally low-grade.[3][4] |
| Fatigue | 36% | 1% | No Grade 4 or higher TRAEs were reported at the recommended Phase 2 dose.[3] |
| Vomiting | 26% | 1% | |
| Decreased Appetite | 25% | 0% |
| Diarrhea | 20% | 2% | |
Comparative Long-Term Safety of Alternatives
Enzalutamide and abiraterone acetate have known long-term side effects that require monitoring.
Table 4: Common Long-Term Adverse Events of Special Interest for Enzalutamide and Abiraterone Acetate
| Treatment | Common Adverse Events | Serious Adverse Events |
|---|---|---|
| Enzalutamide | Fatigue, back pain, constipation, arthralgia, hot flashes, hypertension.[12] | Seizures, posterior reversible encephalopathy syndrome (PRES), falls and fractures, ischemic heart disease.[11][13][14] |
| Abiraterone Acetate | Fatigue, joint swelling or discomfort, edema, hot flashes, diarrhea, hypertension.[15][16] | Hepatotoxicity, mineralocorticoid excess (hypertension, hypokalemia, fluid retention), cardiac events.[15][17][18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings.
Bavdegalutamide (ARV-110) Clinical Trial Protocol (Phase 1/2 ARDENT - NCT03888612)
-
Study Design: An open-label, multi-center Phase 1/2 study involving dose-escalation and cohort expansion.
-
Patient Population: Men with mCRPC who have progressed on prior novel hormonal agents and may have received chemotherapy.
-
Intervention: Oral administration of bavdegalutamide at various dose levels, with 420 mg once daily (QD) selected as the recommended Phase 2 dose.[3]
-
Primary Outcome Measures:
-
Phase 1: To assess safety and tolerability and determine the maximum tolerated dose and recommended Phase 2 dose.
-
Phase 2: To evaluate the anti-tumor activity of bavdegalutamide, primarily through PSA response rate and objective response rate (ORR) according to RECIST v1.1.
-
-
Biomarker Analysis: Circulating tumor DNA (ctDNA) and tumor tissue biopsies are analyzed to identify AR and non-AR gene alterations to correlate with clinical response.
Protein Degradation Assay Protocol
-
Cell Lines: Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured under standard conditions.[5]
-
Treatment: Cells are treated with varying concentrations of bavdegalutamide or a vehicle control for a specified time period (e.g., 24 hours).
-
Lysate Preparation: Cells are harvested and lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the androgen receptor and a loading control (e.g., β-actin).
-
Quantification: The intensity of the AR band is quantified and normalized to the loading control to determine the percentage of AR degradation compared to the vehicle-treated control.
Conclusion
Bavdegalutamide (ARV-110) represents a promising novel therapeutic for mCRPC with a distinct mechanism of action that leads to the degradation of the androgen receptor. Early clinical data indicate a manageable safety profile and significant anti-tumor activity, particularly in a biomarker-selected population with specific AR mutations.[3][7][8] This suggests a potential advantage in overcoming some forms of resistance to existing AR-targeted therapies.
In comparison, enzalutamide and abiraterone acetate are established standards of care with extensive long-term efficacy and safety data. While they are effective in prolonging survival, acquired resistance remains a significant clinical challenge. The long-term adverse effects of these agents, including cardiovascular and metabolic complications, require careful patient management.
Future research, including pivotal trials, will be essential to fully delineate the long-term comparative efficacy and safety of bavdegalutamide and to identify the patient populations most likely to benefit from this novel protein degradation approach. The development of bavdegalutamide and other PROTACs may offer a new paradigm in the treatment of advanced prostate cancer.[6]
References
- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. urotoday.com [urotoday.com]
- 4. onclive.com [onclive.com]
- 5. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arvinas PROTAC® Protein Degrader Bavdegalutamide (ARV-110) Continues to Demonstrate Clinical Benefit in Men with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 8. ascopubs.org [ascopubs.org]
- 9. mdpi.com [mdpi.com]
- 10. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 11. Long-Term Efficacy and Safety of Enzalutamide Monotherapy in Elderly Patients with Metastatic Castration-Resistant Prostate Cancer: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Side Effects | XTANDI® (enzalutamide) [xtandi.com]
- 14. Enzalutamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Zytiga Side Effects: What They Are and How to Manage Them [healthline.com]
- 16. resources.healthgrades.com [resources.healthgrades.com]
- 17. Safety of long-term exposure to abiraterone acetate in patients with castration-resistant prostate cancer and concomitant cardiovascular risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Abiraterone Side Effects: Common, Severe, Long Term [drugs.com]
Validating SJF620 On-Target Effects: A Comparative Guide to CRISPR-Based and Conventional Methods
For researchers and drug development professionals, rigorously validating the on-target effects of novel therapeutics is paramount. This guide provides a comparative overview of experimental methodologies for confirming the mechanism of action of SJF620, a potent PROTAC (Proteolysis Targeting Chimera) that selectively degrades Bruton's Tyrosine Kinase (BTK) by hijacking the E3 ubiquitin ligase Cereblon (CRBN).[1][2] We will explore both conventional biochemical and cellular assays alongside powerful CRISPR-based genetic approaches, offering a comprehensive toolkit for robust on-target validation.
This compound: Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of BTK, a critical enzyme in B-cell signaling pathways and a validated target in various B-cell malignancies.[1][3] It functions by forming a ternary complex between BTK and the CRBN E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[1] Validating this entire process is crucial to confirm that the observed phenotype is a direct result of BTK degradation.
Comparison of On-Target Validation Methodologies
The following table compares CRISPR-based and conventional methods for validating the on-target effects of this compound.
| Method | Purpose | Typical Readout | Pros | Cons |
| Conventional Methods | ||||
| Western Blot | To quantify the reduction in target protein levels. | Decrease in band intensity corresponding to BTK. | Direct, quantitative, widely accessible. | Lower throughput, dependent on antibody quality.[4][5] |
| Quantitative Proteomics (MS) | To assess global protein level changes and confirm selectivity. | Selective reduction of BTK abundance compared to the entire proteome. | Unbiased, high-content, confirms selectivity. | Technically complex, expensive, lower throughput. |
| NanoBRET™ Ternary Complex Assay | To confirm the formation of the BTK-SJF620-CRBN ternary complex in live cells. | Increased BRET signal upon addition of this compound. | Live-cell analysis, real-time kinetics, high-throughput.[6][7] | Requires genetic modification of cells (tagging proteins). |
| CRISPR-Based Methods | ||||
| CRISPR/Cas9 Knockout | To validate the dependency on a specific E3 ligase (CRBN) or the proteasome pathway. | Rescue of BTK degradation in CRBN-knockout cells treated with this compound. | Provides definitive genetic evidence of mechanism.[8] | Can be time-consuming to generate knockout cell lines. |
| CRISPR Activation/Interference Screens | To identify the E3 ligase responsible for degradation without prior knowledge. | Identification of CRBN as a top hit whose perturbation affects this compound efficacy. | Unbiased discovery of required pathway components.[9][10][11] | Complex to perform and analyze, requires specialized libraries. |
Key Experimental Protocols
Western Blot for BTK Degradation
This protocol is used to quantify the amount of BTK protein in cells following treatment with this compound. A dose-dependent decrease in the BTK protein band confirms the degradation activity of the PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed NAMALWA (Burkitt lymphoma cell line) cells in appropriate culture plates. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific for BTK. Subsequently, incubate with a secondary antibody conjugated to HRP. A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The level of BTK is normalized to the loading control. The DC50 (half-maximal degradation concentration) can then be calculated. This compound has a reported DC50 of 7.9 nM in NAMALWA cells.[2]
CRISPR/Cas9-Mediated Knockout of CRBN
This protocol validates that this compound's activity is dependent on the CRBN E3 ligase. If this compound fails to degrade BTK in cells lacking CRBN, it confirms CRBN's essential role in its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 7. selvita.com [selvita.com]
- 8. selectscience.net [selectscience.net]
- 9. A CRISPR activation screen identifies FBXO22 as an E3 ligase supporting targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A CRISPR activation screen identifies FBXO22 supporting targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Degradation Kinetics of SJF620 and Similar BTK-Targeting PROTACs
For Immediate Release
This guide provides a detailed comparison of the degradation kinetics and pharmacological profiles of SJF620, a promising Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bruton's Tyrosine Kinase (BTK), and other notable BTK degraders. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and targeted protein degradation.
Introduction to BTK Degradation
Bruton's Tyrosine Kinase is a critical component of the B-cell receptor signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases. Unlike traditional inhibitors that block the enzyme's activity, BTK degraders, such as this compound, are designed to eliminate the BTK protein entirely. They achieve this by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway. These degraders are heterobifunctional molecules, featuring a ligand that binds to BTK and another that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.
Comparative Degradation and Pharmacokinetic Profiles
This compound was developed to improve upon the pharmacokinetic properties of its predecessor, MT802.[1] The following tables summarize the in vitro degradation potency and in vivo pharmacokinetic parameters of this compound and other relevant BTK PROTACs.
| Compound | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Recruited | Reference |
| This compound | 7.9 | >95 | NAMALWA | CRBN | [2][3][4] |
| MT802 | 9.1 - 14.6 | >99 | NAMALWA / XLA | CRBN | [5][6] |
| DD-03-171 | 5.1 | Not Reported | Not Reported | CRBN | |
| PTD10 | 0.5 - 0.6 | >95 | Ramos / JeKo-1 | CRBN | [7] |
Table 1: In Vitro Degradation Potency of BTK PROTACs. DC50 represents the concentration required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.
| Compound | Half-life (t1/2) (hours) | Clearance (mL/min/kg) | Dosing | Species | Reference |
| This compound | 1.64 | Not Reported | 1 mg/kg (i.v.) | Mouse | [3][4] |
| MT802 | 0.119 | 1662 | Not Reported | Mouse | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound and MT802.
Degradation Kinetics
While this compound was designed for an improved pharmacokinetic profile, its degradation potency is comparable to MT802. For MT802, time-course experiments have shown it to be a rapid degrader, with half of the total BTK being degraded in approximately 50 minutes and complete degradation observed as early as 4 hours post-treatment.[5] Although a specific time-course for this compound is not detailed in the primary literature, its similar high potency (nanomolar DC50) suggests a rapid induction of BTK degradation. PTD10 has emerged as a particularly potent BTK degrader with sub-nanomolar DC50 values.[7]
Signaling Pathway and Mechanism of Action
This compound and the compared compounds are PROTACs that function by inducing the formation of a ternary complex between BTK and an E3 ubiquitin ligase, predominantly Cereblon (CRBN). This proximity leads to the ubiquitination of BTK, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of SJF620: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SJF620, a novel Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's Tyrosine Kinase (BTK), against other BTK-targeting agents in preclinical development. The objective is to offer a comprehensive evaluation of this compound's therapeutic potential based on available experimental data, highlighting its mechanism of action, pharmacokinetic profile, and in vitro efficacy in the context of existing and emerging therapies for B-cell malignancies.
Executive Summary
This compound is a potent BTK degrader developed to overcome the suboptimal pharmacokinetic properties of its predecessor, MT802.[1] As a PROTAC, this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of BTK, a clinically validated target in various B-cell cancers. This mechanism offers a potential advantage over traditional small molecule inhibitors by eliminating the entire protein, which may lead to a more profound and durable therapeutic effect and overcome certain resistance mechanisms.
This guide will compare this compound with its predecessor (MT802), established BTK inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib), a next-generation non-covalent BTK inhibitor (Pirtobrutinib), and another clinical-stage BTK degrader (NX-5948). The comparison will focus on their mechanism of action, in vitro potency, pharmacokinetic parameters, and, where available, in vivo efficacy.
Mechanism of Action: BTK Degradation via the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual binding brings BTK into close proximity with the E3 ligase, leading to the transfer of ubiquitin molecules to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the proteasome.
Caption: Mechanism of this compound-mediated BTK degradation.
The degradation of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for SJF620
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like SJF620 are paramount for ensuring laboratory safety and environmental protection. This compound is a potent Proteolysis Targeting Chimera (PROTAC) Bruton's Tyrosine Kinase (BTK) degrader developed for research purposes.[1][2][3] Due to its nature as a bioactive research chemical, and in the absence of specific disposal protocols from the manufacturer, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste management is mandatory.
Key Chemical and Safety Data
Below is a summary of the pertinent data for this compound, which informs its handling and disposal considerations.
| Property | Value | Source |
| CAS Number | 2376187-16-3 | [1] |
| Molecular Formula | C41H44N8O7 | [1] |
| Molecular Weight | 760.84 g/mol | [1] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [1][4] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[4] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5] | |
| Shipping | Typically shipped at ambient temperature as a non-hazardous chemical for short durations.[4] | |
| Primary Use | For research use only. Not for human or veterinary use.[4][5] |
Experimental Protocol for Proper Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials. This protocol is based on standard best practices for the disposal of research-grade chemicals in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, compatible with organic chemical waste.
-
Hazardous waste labels.
-
Spill containment and cleanup materials (e.g., absorbent pads, chemical spill kit).
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect all solid materials contaminated with this compound, including unused or expired neat compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any labware (e.g., pipette tips, microfuge tubes) that has come into direct contact with the compound. Place these materials into a designated, leak-proof solid hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as stock solutions, experimental solutions, and solvent rinses of contaminated glassware. This waste should be collected in a separate, clearly labeled liquid hazardous waste container compatible with the solvents used (e.g., DMSO). Do not mix incompatible waste streams.
-
-
Container Management:
-
Ensure all hazardous waste containers are in good condition and have securely fitting lids.
-
Label each container clearly with "Hazardous Waste" and the full chemical name "this compound". Also, list any solvents present in the container and their approximate concentrations.
-
Keep waste containers closed except when adding waste.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that the storage of this compound waste complies with all institutional and local regulations regarding chemical compatibility and storage limits.
-
-
Disposal Arrangement:
-
Once a waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests. Do not dispose of this compound or its containers in the regular trash or down the drain.
-
-
Spill and Decontamination Procedures:
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Wearing appropriate PPE, contain and clean up the spill using absorbent materials.
-
Collect all cleanup materials in a designated hazardous waste container and label it accordingly.
-
Decontaminate the affected surfaces with an appropriate solvent or cleaning agent, and collect the decontamination materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to its final removal from the laboratory.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant laboratory environment.
References
- 1. glpbio.com [glpbio.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling SJF620
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of SJF620, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). Given its mechanism of action, which involves recruitment of the Cereblon (CRBN) E3 ligase via a lenalidomide analog, this compound must be handled with extreme care due to its potential biological activity and associated hazards.[1][2][3][4][5] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel.
Understanding the Compound: this compound Profile
This compound is a chemical probe used in research to induce the degradation of BTK, a key protein in B-cell signaling pathways.[4][5] Its bifunctional nature allows it to bind to both BTK and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[4][5]
| Property | Data |
| Molecular Formula | C₄₁H₄₄N₈O₇ |
| Molecular Weight | 760.84 g/mol |
| Appearance | Solid (White to off-white) |
| Solubility | DMSO: 100 mg/mL (131.43 mM) |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (under nitrogen) |
Data sourced from supplier information.[2][3]
Personal Protective Equipment (PPE) Protocol
Due to the potent biological activity of this compound and its structural similarity to lenalidomide, a known teratogen, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles are mandatory. |
| Body Protection | A fully buttoned lab coat must be worn. For procedures with a high risk of splashes or aerosol generation, consider a disposable gown over the lab coat. |
| Respiratory Protection | For handling the solid compound or when generating aerosols, a NIOSH-approved N95 or higher-rated respirator is required. All respiratory protection should be part of a comprehensive respiratory protection program. |
Operational Handling and Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure the integrity of experiments.
All handling of solid this compound and initial dilutions must be performed in a certified chemical fume hood or a powder containment hood to control airborne particles.
The following diagram outlines the general workflow for preparing and using this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe preparation and experimental use of this compound.
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The diagram below illustrates this signaling pathway.
Caption: The signaling pathway of this compound-induced degradation of the BTK protein via the ubiquitin-proteasome system.
Disposal Plan
All materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container. |
| Sharps | Needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of potent compounds and follow all local, state, and federal regulations.
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material and place it in a sealed container for hazardous waste disposal. |
This guide is intended to provide essential safety information. Always consult the most current Safety Data Sheet (SDS) for any chemical and your institution's specific safety protocols before beginning any work.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
